Hidrosmina
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O16 |
|---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[[4,5-dihydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H38O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,16,21,23-39H,5-6,11H2,1-2H3/t12-,16?,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
GOCNBIKHFLLSFQ-QILMDPKMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(C=C(OC4=C3)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O)O |
Synonyms |
F 117 F-117 hidrosmin Venosmil |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Hidrosmina from Diosmin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmina, a semi-synthetic flavonoid derivative of diosmin, is a clinically significant vasoprotective agent. Its enhanced water solubility compared to diosmin improves its bioavailability and therapeutic efficacy in the treatment of chronic venous insufficiency.[1][2] The synthesis of this compound from diosmin is a critical process for the pharmaceutical industry, requiring precise control over reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical reactions, experimental protocols, and analytical methodologies for process monitoring and quality control.
Chemical Synthesis of this compound
The core of this compound synthesis lies in the hydroxyethylation of diosmin. This chemical modification introduces one or more hydroxyethyl groups (-CH₂CH₂OH) onto the diosmin molecule, primarily at the 5 and 3' positions, resulting in a mixture of mono- and di-substituted derivatives.[3] The reaction is typically conducted under alkaline conditions.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of diosmin, activated by a basic catalyst, act as nucleophiles attacking the electrophilic carbon of a hydroxyethylating agent.
Diagram 1: General Reaction Scheme for the Synthesis of this compound from Diosmin
Caption: General overview of the synthesis of this compound from Diosmin.
Experimental Protocols
The synthesis of this compound can be carried out under either normal or elevated pressure, with the choice of reaction medium significantly impacting the yield.
Synthesis under Normal Pressure (Aqueous Medium)
This method utilizes water as the reaction solvent.
Protocol:
-
Reaction Setup: In a suitable reactor, add diosmin to water (typically in a 1:2 to 1:4 w/v ratio).[4]
-
Catalyst Addition: Introduce an alkaline catalyst, such as sodium hydroxide or potassium hydroxide (0.3-0.8% of diosmin weight).[4]
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain for 3-4 hours.[4][5]
-
Hydroxyethylation: Continuously add the hydroxyethylating agent (e.g., ethylene oxide at 10-25% of diosmin weight, or 2-chloroethanol at 20-35% of diosmin weight) throughout the reaction.[4][5]
-
Monitoring: Track the reaction progress using High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.[5]
-
Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude this compound is then ready for purification.
Synthesis under Elevated Pressure (Methanolic Medium)
This approach employs methanol as the reaction medium and is conducted in a pressurized reactor.
Protocol:
-
Reaction Setup: In a pressurized reactor, add methanol, followed by diosmin, a catalyst (e.g., pyridine or triethylamine at 1.5-3.0% of diosmin weight), and the hydroxyethylating agent (e.g., ethylene oxide at 10-30% of diosmin weight, or 2-chloroethanol at 20-40% of diosmin weight).[4][5]
-
Reaction Conditions: Seal the reactor and carry out the reaction under a pressure of 0.45-0.50 MPa for 1-3 hours.[4][5]
-
Monitoring: Monitor the reaction by HPLC.[5]
-
Work-up: After completion, release the pressure and process the crude product for purification.
Purification of this compound
A multi-step purification process is essential to remove unreacted starting materials, by-products, and other impurities.[1]
Protocol:
-
Decolorization: Add activated carbon (3-10% of the reaction solution volume) to the crude reaction mixture. Heat to approximately 80°C under slight pressure (0.12-0.14 MPa) for 30 minutes.[6]
-
Filtration: Filter the hot solution to remove the activated carbon.[6]
-
Crystallization (Crude Product): Adjust the filtrate to a pH of 3-4 with concentrated hydrochloric acid and allow it to crystallize.[6]
-
Centrifugation: Isolate the crude this compound crystals by centrifugation.[6]
-
Recrystallization: Dissolve the crude product in methanol or ethanol (1-3 times the amount w/w) with heating. Allow the solution to cool and recrystallize to obtain the purified product.[6]
-
Final Isolation and Drying: Isolate the purified crystals by centrifugation and dry them under vacuum (e.g., -(0.06-0.08) MPa at 40-60°C for 2.5 hours).[4]
-
Crushing: The dried product is then crushed to obtain a uniform powder.[4]
Diagram 2: Experimental Workflow for this compound Synthesis and Purification
Caption: Step-by-step workflow from synthesis to final product.
Quantitative Data
The choice of reaction medium has a notable impact on the final yield and purity of this compound.
| Reaction Medium | Yield (%) | Purity (HPLC, %) | Reference |
| Water | 75-85 | >85 | [4][5] |
| Methanol | 85-95 | >85 | [4][5] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for monitoring the reaction progress and determining the purity of the final product.
-
Column: A C18 reverse-phase column is typically employed for the separation of flavonoids.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[1]
-
Detection: UV detection at a wavelength where this compound and its impurities show significant absorbance (e.g., around 280 nm or 340 nm).[1]
-
Quantification: The concentration of this compound and its impurities is determined by comparing their peak areas to that of a reference standard.[1]
Physicochemical Characterization
-
Infrared (IR) Spectroscopy: Used for the identification of functional groups and to confirm the chemical structure of this compound.
-
Melting Point: The melting point of the purified product is a key indicator of its purity.
-
Loss on Drying: This test determines the amount of volatile matter (e.g., water or residual solvents) in the final product.
Biological Activity and Signaling Pathways
While the focus of this guide is on the synthesis of this compound, it is pertinent for drug development professionals to be aware of its mechanism of action. This compound exerts its therapeutic effects through various pathways, primarily related to its anti-inflammatory and antioxidant properties, and its ability to improve venous tone.
Diagram 3: Simplified Overview of this compound's Biological Effects
Caption: High-level overview of this compound's pharmacological effects.
Conclusion
The synthesis of this compound from diosmin is a well-established process involving hydroxyethylation under alkaline conditions. The choice of reaction medium, catalyst, and purification procedure are critical factors that influence the yield and purity of the final active pharmaceutical ingredient. This guide provides a detailed overview of the synthesis and purification protocols, along with the necessary analytical methods for quality control, to support researchers and professionals in the development and manufacturing of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 80604-68-8,5-O-(beta-hydroxyethyl)diosmin | lookchem [lookchem.com]
- 3. medkoo.com [medkoo.com]
- 4. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]
- 5. Hidrosmin Impurity|CAS 120250-44-4 [benchchem.com]
- 6. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]
Hidrosmin's Mechanism of Action on the Vascular Endothelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic bioflavonoid derived from diosmin, is a venoactive drug with significant vasoprotective properties. Its clinical efficacy in the treatment of chronic venous insufficiency (CVI) is well-documented, with observed reductions in edema, pain, and other symptoms associated with venous hypertension. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Hidrosmin's therapeutic effects, with a specific focus on its actions within the vascular endothelium. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
Hidrosmin exerts its beneficial effects on the vascular endothelium through a multi-faceted approach, primarily centered on improving endothelial function, reducing inflammation, and mitigating oxidative stress. These actions collectively contribute to the restoration of vascular integrity and normal physiological function.
Enhancement of Endothelial Function
Hidrosmin directly impacts the endothelium to promote vasodilation and reduce permeability. A key mechanism is the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[1][2] NO is a critical signaling molecule that induces smooth muscle relaxation, resulting in vasodilation and improved blood flow. Furthermore, by enhancing the integrity of endothelial cell junctions, Hidrosmin effectively reduces capillary permeability, thereby limiting the extravasation of fluid and proteins into the interstitial space and reducing edema.[3]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of venous insufficiency, characterized by the activation of endothelial cells and the subsequent adhesion and transmigration of leukocytes. Hidrosmin has been shown to downregulate the expression of key adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface. This reduction in adhesion molecule expression is mediated, at least in part, through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By suppressing NF-κB activation, Hidrosmin reduces the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines, thus dampening the inflammatory cascade at the vascular wall.
Antioxidant Properties
Oxidative stress plays a pivotal role in the pathogenesis of endothelial dysfunction. An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage and impaired vascular function. Hidrosmin exhibits significant antioxidant activity by stimulating the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[1] Concurrently, it reduces the expression of pro-oxidant enzymes like NADPH oxidase. This dual action helps to restore redox balance within the endothelial cells, protecting them from oxidative damage and preserving their normal function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of Hidrosmin.
Table 1: Clinical Efficacy of Hidrosmin in Chronic Venous Insufficiency
| Parameter | Quantitative Change | Study Population | Reference |
| Swelling/Edema | 10% reduction | Patients with chronic venous insufficiency | [3][4][5] |
Table 2: Preclinical Efficacy of Hidrosmin in a Mouse Model of Diabetic Atherosclerosis
| Parameter | Quantitative Change | Animal Model | Reference |
| Atherosclerotic Lesion Area | 38 ± 8% reduction vs. untreated | Streptozotocin-induced diabetic apolipoprotein E-deficient mice | [6] |
| Plaque Stability (Collagen-to-Lipid Ratio) | 201 ± 33% increase vs. untreated | Streptozotocin-induced diabetic apolipoprotein E-deficient mice | [6] |
Table 3: In Vitro Effects of Hidrosmin on Endothelial and Vascular Smooth Muscle Cells
| Parameter | Effect | Cell Type | Hidrosmin Concentration | Reference |
| eNOS Phosphorylation (Ser1177) | Time-dependent increase | Human Microvascular Endothelial Cells (HMEC-1) | Not specified | [6] |
| Nitric Oxide Production | Dose- and time-dependent increase | Human Microvascular Endothelial Cells (HMEC-1) | 0.1-1 mmol/L | [6] |
| Inflammatory Gene Expression (Chemokines, Cytokines) | Dose-dependent reduction | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |
| Pro-oxidant Gene Expression (NOX1, NOX4) | Dose-dependent reduction | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |
| Antioxidant Gene Expression (SOD1, Catalase) | Dose-dependent increase | Vascular Smooth Muscle Cells (VSMC) | Not specified | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Hidrosmin.
Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide (NO) Production
-
Objective: To determine the effect of Hidrosmin on eNOS activity and subsequent NO production in endothelial cells.
-
Cell Line: Human Microvascular Endothelial Cells (HMEC-1).
-
Methodology:
-
HMEC-1 cells are cultured to confluence.
-
Cells are treated with varying concentrations of Hidrosmin (e.g., 0.1-1 mmol/L) for different time points.
-
For eNOS phosphorylation analysis, cell lysates are collected and subjected to Western blotting using antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS. Densitometry is used for quantification.
-
For NO production measurement, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using a colorimetric assay, such as the Griess reagent system.
-
-
Reference: [6]
Gene Expression Analysis of Inflammatory and Redox Balance Markers
-
Objective: To quantify the effect of Hidrosmin on the expression of genes involved in inflammation and oxidative stress.
-
Cell Line: Vascular Smooth Muscle Cells (VSMC) or Endothelial Cells.
-
Methodology:
-
Cells are cultured and treated with Hidrosmin at various concentrations.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is carried out using specific primers for target genes (e.g., chemokines, cytokines, NOX1, NOX4, SOD1, Catalase) and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
-
Reference: [6]
Endothelial Permeability Assay (General Protocol)
-
Objective: To assess the effect of Hidrosmin on the permeability of an endothelial cell monolayer.
-
Methodology (Transwell Assay):
-
Endothelial cells (e.g., HUVECs or HMEC-1) are seeded onto the porous membrane of a Transwell insert and cultured to form a confluent monolayer.
-
The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).
-
Hidrosmin is added to the upper chamber at desired concentrations.
-
A tracer molecule (e.g., FITC-dextran) is then added to the upper chamber.
-
After a defined incubation period, the amount of the tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader.
-
A decrease in the amount of tracer in the lower chamber indicates a reduction in permeability.
-
-
Note: Specific quantitative data for the effect of Hidrosmin on endothelial permeability using this method were not found in the reviewed literature.
Leukocyte Adhesion Assay (General Protocol)
-
Objective: To evaluate the effect of Hidrosmin on the adhesion of leukocytes to endothelial cells under flow conditions.
-
Methodology (Flow Chamber Assay):
-
A confluent monolayer of endothelial cells is grown in a microfluidic flow chamber.
-
The endothelial monolayer is pre-treated with Hidrosmin.
-
The monolayer is then stimulated with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.
-
A suspension of isolated leukocytes (e.g., neutrophils or monocytes) is perfused through the flow chamber at a defined physiological shear stress.
-
The number of adherent leukocytes to the endothelial monolayer is quantified by microscopy and image analysis.
-
A reduction in the number of adherent leukocytes indicates an anti-inflammatory effect of Hidrosmin.
-
-
Note: Specific quantitative data for the effect of Hidrosmin on leukocyte adhesion using this method were not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Hidrosmin and a typical experimental workflow for its investigation.
Caption: Hidrosmin stimulates the phosphorylation and activation of eNOS, leading to increased NO production.
Caption: Hidrosmin inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Caption: A typical experimental workflow for investigating the effects of Hidrosmin on vascular endothelium.
Conclusion
Hidrosmin demonstrates a robust and multi-targeted mechanism of action on the vascular endothelium. By enhancing endothelial function through the stimulation of NO production, mitigating inflammation via inhibition of the NF-κB pathway, and combating oxidative stress, Hidrosmin effectively addresses the key pathological processes underlying chronic venous insufficiency. The quantitative data from both preclinical and clinical studies provide strong evidence for its therapeutic efficacy. Further research focusing on the precise quantification of its effects on endothelial permeability and leukocyte adhesion will serve to further elucidate its comprehensive vasoprotective profile and may open new avenues for its therapeutic application in other vascular-related pathologies.
References
- 1. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs | Scilit [scilit.com]
- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Hidrosmin: An In-depth Technical Guide on its Antioxidant Activity and Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin, a synthetic flavonoid derived from diosmin, is a phlebotropic agent with demonstrated therapeutic effects on venous insufficiency. Emerging research has increasingly pointed towards its significant antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of the antioxidant activity and free radical scavenging mechanisms of hidrosmin. While direct quantitative data on hidrosmin's free radical scavenging capacity is limited in publicly available literature, this guide synthesizes findings from in vivo and in vitro studies on hidrosmin and its closely related compounds, diosmin and its aglycone diosmetin. We delve into the molecular mechanisms, including the modulation of endogenous antioxidant enzymes and the influence on key signaling pathways such as Nrf2-ARE and NF-κB. Detailed experimental protocols for common antioxidant assays are provided to facilitate further research, alongside quantitative data for diosmin and diosmetin to serve as a proxy for understanding hidrosmin's potential antioxidant efficacy.
Introduction to Hidrosmin and Oxidative Stress
Hidrosmin, chemically known as 5-O-(β-hydroxyethyl)-diosmin, is a synthetic derivative of the naturally occurring flavonoid diosmin.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[2] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes.[1][3] ROS can inflict damage on vital cellular components such as lipids, proteins, and DNA. Antioxidants mitigate this damage by either directly scavenging free radicals or by upregulating the endogenous antioxidant defense systems.
Hidrosmin's therapeutic effects in chronic venous insufficiency are partly attributed to its ability to reduce inflammation and oxidative stress in the vascular endothelium.[4][5] This guide explores the deeper molecular mechanisms behind these antioxidant effects.
Mechanisms of Antioxidant Action
The antioxidant activity of hidrosmin is multifaceted, involving both direct and indirect mechanisms. These are largely inferred from studies on hidrosmin itself and its parent compound diosmin and its aglycone, diosmetin.
Modulation of Antioxidant and Pro-oxidant Enzymes
In vivo and in vitro studies have demonstrated that hidrosmin can modulate the expression and activity of key enzymes involved in redox homeostasis.
-
Upregulation of Antioxidant Enzymes: Hidrosmin has been shown to promote the expression of crucial antioxidant enzymes such as Superoxide Dismutase-1 (SOD1) and Catalase (CAT).[6] These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively.
-
Downregulation of Pro-oxidant Enzymes: Conversely, hidrosmin can reduce the expression of pro-oxidant enzymes, specifically NADPH oxidase isoforms NOX1 and NOX4.[6] NADPH oxidases are major sources of ROS in various cell types.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.[7][8] While direct evidence for hidrosmin is still emerging, studies on its aglycone, diosmetin, strongly suggest that activation of the Nrf2 pathway is a key mechanism of its antioxidant effect.[1]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein synthesis. These proteins include antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[4] Chronic inflammation is closely linked to oxidative stress, creating a vicious cycle. Diosmetin has been shown to inhibit the activation of the NF-κB pathway.[10] By preventing the translocation of NF-κB into the nucleus, diosmetin can suppress the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS), which is a source of nitric oxide that can contribute to oxidative stress.[10]
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 / Activity Value | Reference Compound | Reference IC50 / Activity Value | Source |
| Diosmetin | DPPH Radical Scavenging | IC50: 0.035 µM/mL | Hesperetin derivative | IC50: 0.020 µM/mL | [11] |
| Diosmin | DPPH Radical Scavenging | Higher than Diosmetin | Trolox | - | [12] |
| Diosmetin | Cellular Antioxidant Activity (CAA) | EC50 = 7.98 µmol, CAA value = 58 µmol QE/100 µmol | Quercetin | - | [13] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.
Detailed Experimental Protocols
The following are representative, detailed methodologies for key in vitro antioxidant assays, based on protocols commonly used for the analysis of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Prepare a series of dilutions of the test compound (Hidrosmin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the sample or standard to respective wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 20 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 515 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[15]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound (Hidrosmin) and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the sample or standard to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.
-
Prepare a series of dilutions of the test compound (Hidrosmin) and a Trolox standard in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 1-2 hours.
-
-
Calculation:
-
The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent DCF. The antioxidant capacity is determined by the reduction in fluorescence in the presence of the test compound.[13]
Protocol:
-
Cell Culture and Seeding:
-
Culture human hepatoma (HepG2) cells in appropriate growth medium.
-
Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of treatment medium containing the test compound (Hidrosmin) at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of a radical initiator, such as AAPH (e.g., 600 µM), to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each concentration of the test compound.
-
The CAA value is calculated based on the dose-response curve of the compound's ability to inhibit fluorescence compared to a standard antioxidant like quercetin.
-
Conclusion and Future Directions
Hidrosmin exhibits significant antioxidant properties that likely contribute to its therapeutic efficacy. The available evidence, primarily from in vivo and cellular studies on hidrosmin and its related flavonoid, diosmetin, points towards a multifactorial mechanism of action. This includes the direct modulation of redox-sensitive enzymes and the regulation of key signaling pathways like Nrf2-ARE and NF-κB.
While direct quantitative data on the free radical scavenging activity of hidrosmin is currently lacking, the data for diosmin and diosmetin suggest a potent antioxidant potential. To fully elucidate the antioxidant profile of hidrosmin, further research is warranted to:
-
Determine the IC50 and TEAC values of hidrosmin in standardized antioxidant assays (DPPH, ABTS, ORAC).
-
Directly investigate the activation of the Nrf2 pathway by hidrosmin and identify the specific downstream target genes.
-
Conduct further cellular and in vivo studies to correlate its antioxidant activity with its therapeutic effects in a broader range of oxidative stress-related diseases.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the antioxidant potential of hidrosmin for novel therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hidrosmin.com [hidrosmin.com]
- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 6. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
Unveiling the Vasoprotective Properties of Hidrosmina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmina, a synthetic bioflavonoid belonging to the γ-benzopyrone family, has demonstrated significant vasoprotective and venotonic properties. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the therapeutic potential of this compound in vascular disorders. We delve into the molecular mechanisms of action, detailing its impact on endothelial function, inflammation, and oxidative stress. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies for pivotal studies, and presents visual representations of the core signaling pathways and experimental workflows implicated in its vasoprotective effects.
Introduction
Vascular integrity is paramount for cardiovascular health. Endothelial dysfunction, characterized by impaired vasodilation, increased inflammation, and a pro-thrombotic state, is a key initiating event in the pathogenesis of numerous vascular diseases, including atherosclerosis and chronic venous insufficiency (CVI). This compound has emerged as a promising therapeutic agent with the potential to mitigate these pathological processes. This guide serves as a comprehensive resource for understanding the scientific basis of this compound's vasoprotective actions.
Preclinical Evidence of Vasoprotection
In vivo and in vitro studies have elucidated the multifaceted vasoprotective effects of this compound. A pivotal study in diabetic mouse models has provided substantial evidence of its efficacy in improving endothelial dysfunction and mitigating atherosclerosis.[1][2]
Improvement of Endothelial Function
This compound has been shown to markedly improve vascular function in the aorta and mesenteric arteries of diabetic mice.[1][2] This effect is largely attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) production, a key regulator of vascular tone.[2]
Anti-Atherosclerotic Effects
In a streptozotocin-induced diabetic apolipoprotein E-deficient mouse model, treatment with this compound led to a significant reduction in atherosclerotic plaque size and lipid content.[2] Furthermore, it increased markers of plaque stability, suggesting a potential role in preventing plaque rupture, a critical event in acute cardiovascular events.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are key drivers of vascular damage. This compound has been demonstrated to downregulate the expression of hyperglycemia-induced inflammatory and oxidant genes in vascular smooth muscle cells.[2] This is complemented by a reduction in markers of inflammation, senescence, and oxidative stress in the aorta of treated animals.[2]
Quantitative Preclinical Data
The following table summarizes the key quantitative findings from preclinical studies investigating the vasoprotective effects of this compound.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Vascular Function | db/db mice (Type 2 Diabetes) | 600 mg/kg/day this compound for 16 weeks | Markedly improved vascular function in aorta and mesenteric arteries. | [1][2] |
| Atherosclerosis | STZ-induced diabetic ApoE-deficient mice (Type 1 Diabetes) | This compound for 7 weeks | Reduced atherosclerotic plaque size and lipid content; increased markers of plaque stability. | [2] |
| Inflammation & Oxidative Stress | STZ-induced diabetic ApoE-deficient mice | This compound for 7 weeks | Decreased markers of inflammation, senescence, and oxidative stress in the aorta. | [2] |
| eNOS Activity & NO Production | In vitro (Human Microvascular Endothelial Cells) | This compound treatment | Stimulated eNOS activity and NO production. | [2] |
| Gene Expression | In vitro (Vascular Smooth Muscle Cells) | This compound treatment | Downregulated hyperglycemia-induced inflammatory and oxidant genes. | [2] |
Clinical Efficacy in Chronic Venous Insufficiency (CVI)
This compound has been evaluated in clinical trials for the treatment of CVI, a condition characterized by symptoms such as leg pain, heaviness, and swelling.
Symptomatic Improvement
A double-blind, placebo-controlled trial involving 57 patients with CVI demonstrated that this compound (200 mg, three times daily for 45 days) produced a significant clinical improvement in all evaluated parameters.[3][4][5] Patients treated with this compound experienced a marked reduction in subjective symptoms like pain and heavy legs.[3][4][5] Another study with 16 patients receiving the same dosage showed that this compound was superior to placebo in improving pain, heavy legs, local tension, pruritus, cramps, paresthesia, and edema.[6]
Reduction in Edema
The aforementioned placebo-controlled trial also reported a notable objective improvement, with a 10% reduction in swelling as assessed by a photographic method.[3][4][5]
Comparative Efficacy
A double-blind clinical trial comparing this compound with Diosmin in 20 patients with CVI found that this compound showed superior therapeutic efficacy in most of the studied parameters, even at a lower posology.[7][8] The improvement in subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias was notably greater with this compound.[8]
Quantitative Clinical Data
The following table summarizes the key findings from a clinical trial of this compound in patients with Chronic Venous Insufficiency.
| Parameter | Study Design | Patient Population | Treatment | Placebo | Key Findings | Reference |
| Subjective Symptoms (Pain, Heavy Legs, etc.) | Double-blind, placebo-controlled | 57 patients with CVI | 30 patients (200 mg this compound, 3x/day for 45 days) | 27 patients | Significant clinical improvement in all evaluated parameters; marked reduction in subjective symptoms. | [3][4][5] |
| Swelling (Edema) | Double-blind, placebo-controlled | 57 patients with CVI | 30 patients (200 mg this compound, 3x/day for 45 days) | 27 patients | 10% reduction in swelling. | [3][4][5] |
| Multiple Symptoms | Double-blind, controlled | 28 patients with CVI | 16 patients (200 mg this compound, 3x/day) | 12 patients | This compound was better than placebo for pain, heavy legs, local tension, pruritus, cramps, paresthesia, and edema. | [6] |
| Comparative Efficacy | Double-blind, comparative | 20 patients with CVI | 10 patients (this compound) | 10 patients (Diosmin) | This compound demonstrated superior therapeutic efficacy in most parameters, particularly subjective symptoms. | [7][8] |
Mechanism of Action: Key Signaling Pathways
The vasoprotective effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.
Endothelial Nitric Oxide Synthase (eNOS) Pathway
This compound promotes vasodilation by activating the eNOS pathway. This leads to the conversion of L-arginine to nitric oxide (NO), a potent vasodilator. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
Antioxidant Response Element (Nrf2) Pathway
This compound's antioxidant effects are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Nuclear Factor-kappa B (NF-κB) Inflammatory Pathway
The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, thereby reducing the inflammatory response.
Detailed Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the vasoprotective properties of this compound.
Wire Myography for Vascular Function Assessment
-
Objective: To assess the contractile and relaxant responses of isolated blood vessels.
-
Protocol Overview:
-
Vessel Isolation: Aortas or mesenteric arteries are carefully dissected from euthanized animals (e.g., mice) and placed in cold physiological salt solution (PSS).[9][10][11]
-
Mounting: 2 mm ring segments of the vessel are mounted on two stainless steel wires in a wire myograph chamber filled with PSS and aerated with 95% O2 / 5% CO2 at 37°C.[11]
-
Normalization: The vessel is stretched to its optimal resting tension for maximal contractile response.
-
Viability and Endothelial Integrity Check: The vessel's contractile capacity is tested with a high-potassium solution. Endothelial integrity is assessed by evaluating the relaxation response to acetylcholine (ACh) after pre-constriction with an agonist like phenylephrine.[11]
-
Concentration-Response Curves: Cumulative concentration-response curves are generated for vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine) in the presence or absence of this compound.[12]
-
Pressure Myography for Microvascular Reactivity
-
Objective: To study the function of small resistance arteries under near-physiological pressure conditions.
-
Protocol Overview:
-
Artery Isolation: Third-order mesenteric arteries are dissected and placed in ice-cold PSS.[13]
-
Cannulation: The artery segment is mounted on two glass cannulas in a pressure myograph chamber.[13]
-
Pressurization: The vessel is pressurized to a physiological level (e.g., 60 mmHg).[13]
-
Vasoactive Responses: The internal and external diameters of the vessel are continuously recorded. Vasoconstriction and vasodilation are assessed in response to pharmacological agents.[13]
-
Immunohistochemistry for Vascular Markers
-
Objective: To detect the presence and localization of specific proteins in vascular tissue sections.
-
Protocol Overview (for CD31 - an endothelial cell marker):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded aortic tissue sections are deparaffinized and rehydrated.[14]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[15][16]
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.[15]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD31).[14]
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate that produces a colored precipitate at the site of the antigen.[16]
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted for microscopic examination.[14]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To identify senescent cells in vascular tissue.
-
Protocol Overview:
-
Tissue Preparation: Fresh-frozen aortic tissue sections are used.[17]
-
Fixation: Sections are fixed briefly in a suitable fixative.
-
Staining: Sections are incubated overnight at 37°C in a staining solution containing X-gal at pH 6.0.[18][19]
-
Visualization: Senescent cells develop a blue color due to the enzymatic activity of β-galactosidase at this specific pH.[20]
-
Counterstaining: Sections can be counterstained to visualize other cellular structures.
-
Conclusion
This compound exhibits a robust vasoprotective profile, substantiated by a growing body of preclinical and clinical evidence. Its multifaceted mechanism of action, encompassing the enhancement of endothelial function, and potent anti-inflammatory and antioxidant effects, positions it as a compelling therapeutic candidate for a range of vascular disorders. The detailed methodologies and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this compound as a valuable agent in the management of cardiovascular diseases. Further investigation into its precise molecular targets and the long-term clinical benefits is warranted to fully realize its therapeutic potential.
References
- 1. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice [ouci.dntb.gov.ua]
- 2. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs | Scilit [scilit.com]
- 5. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. jove.com [jove.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. CD31 (PECAM-1) | Abcam [abcam.com]
- 16. genomeme.ca [genomeme.ca]
- 17. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. telomer.com.tr [telomer.com.tr]
- 20. researchgate.net [researchgate.net]
Molecular Targets of Hidrosmin in Endothelial Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hidrosmin, a synthetic flavonoid derived from diosmin, is a well-established venotonic and vasculoprotective agent used in the treatment of chronic venous insufficiency. Its therapeutic efficacy stems from its ability to modulate endothelial cell function, thereby improving microcirculation, reducing vascular permeability, and attenuating inflammation.[1] This technical guide provides an in-depth review of the molecular targets of Hidrosmin within endothelial cells. We will detail its impact on key signaling pathways, present available quantitative data on gene expression, provide standardized protocols for relevant experimental assays, and visualize the underlying molecular mechanisms. The primary molecular actions of Hidrosmin converge on the inhibition of inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and the enhancement of endothelial nitric oxide synthase (eNOS) activity.
Core Molecular Mechanisms of Hidrosmin in Endothelia
The vasculoprotective effects of Hidrosmin are multifactorial, targeting key pathological processes in endothelial dysfunction.
Attenuation of Inflammatory Signaling Pathways
A primary mechanism of Hidrosmin is the suppression of pro-inflammatory signaling pathways that are chronically overactivated in vascular disease states.[2]
-
Inhibition of NF-κB Signaling: In conditions of inflammatory stress (e.g., induced by cytokines like TNF-α or high glucose), the NF-κB pathway is activated. This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and crucial endothelial adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] Hidrosmin has been shown to prevent the activation of the NF-κB pathway, significantly reducing the nuclear translocation of the active p65 subunit.[2] This inhibitory action is central to its anti-inflammatory effects, as it curtails the expression of downstream inflammatory mediators.
-
Modulation of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical inflammatory signaling route. Hidrosmin has demonstrated the ability to reduce the phosphorylation of STAT3, thereby inhibiting this pathway and further contributing to the reduction of inflammatory gene expression in renal cells, a mechanism likely shared by endothelial cells.[2]
The diagram below illustrates the proposed inhibitory action of Hidrosmin on the NF-κB signaling pathway in an endothelial cell.
Enhancement of Endothelial Function
Hidrosmin actively improves endothelial health beyond its anti-inflammatory effects.
-
Stimulation of eNOS and Nitric Oxide Production: Studies demonstrate that Hidrosmin can stimulate endothelial Nitric Oxide Synthase (eNOS) activity, leading to increased production of nitric oxide (NO).[4][5] NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby playing a key role in maintaining vascular homeostasis.[6]
-
Reduction of Vascular Permeability: A hallmark of chronic venous insufficiency is increased vascular leakage. Hidrosmin directly counteracts this by reducing microvascular permeability.[1] This effect is likely a consequence of both its anti-inflammatory action (reducing the expression of permeability-inducing mediators) and its direct stabilizing effect on the endothelial barrier.
Quantitative Data: Effect on Gene Expression
While direct quantitative data on Hidrosmin's effect on human endothelial cells is limited in publicly accessible literature, studies on related cell types provide valuable insight. The following data from a study on human tubuloepithelial cells (HK-2) demonstrates Hidrosmin's ability to downregulate the expression of key inflammatory genes induced by cytokines, a mechanism highly relevant to endothelial cell biology.[2][7]
| Gene Target | Stimulus | Hidrosmin Conc. (mM) | % Reduction in Gene Expression (Mean ± SEM) |
| Ccl2 (MCP-1) | Cytokines | 0.1 | ~25% |
| 0.3 | ~55% | ||
| 1.0 | ~70% | ||
| Ccl5 (RANTES) | Cytokines | 0.1 | ~20% |
| 0.3 | ~40% | ||
| 1.0 | ~50% | ||
| Il1β | Cytokines | 0.1 | ~35% |
| 0.3 | ~50% | ||
| 1.0 | ~60% | ||
| Tnfα | Cytokines | 0.1 | ~25% |
| 0.3 | ~45% | ||
| 1.0 | ~55% | ||
| Data synthesized from Jiménez-Castilla et al. (2021) on HK-2 cells, which serve as a proxy for endothelial inflammatory response.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the molecular effects of Hidrosmin on endothelial cells.
Endothelial Permeability Assay (Transwell Model)
This assay measures the passage of a tracer molecule across an endothelial cell monolayer, quantifying barrier function.[8][9][10]
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1-2 x 10⁵ cells/insert onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) placed in a 24-well plate.
-
Monolayer Formation: Culture cells for 2-4 days in endothelial growth medium until a confluent monolayer is formed. Confluence can be confirmed by microscopy or by measuring Transendothelial Electrical Resistance (TEER).
-
Treatment: Pre-treat the confluent monolayers with various concentrations of Hidrosmin or vehicle control for a specified duration (e.g., 1-24 hours).
-
Inflammatory Challenge (Optional): Add an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) to the apical chamber to induce hyperpermeability.
-
Tracer Application: Replace the medium in the apical chamber with medium containing a fluorescent tracer (e.g., FITC-Dextran, 1 mg/mL).
-
Sample Collection: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral (lower) chamber.
-
Quantification: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation/Emission ~485/520 nm for FITC).
-
Data Analysis: Calculate permeability by comparing the fluorescence in treated wells to that of positive (stimulus only) and negative (vehicle only) controls.
The workflow for this assay is visualized below.
Western Blotting for VCAM-1 Expression
This protocol details the detection and quantification of VCAM-1 protein expression in endothelial cells following treatment.[11][12]
Methodology:
-
Cell Culture and Treatment: Culture HUVECs to ~90% confluence. Treat with TNF-α (10-20 ng/mL) for 6-24 hours to induce VCAM-1 expression, with or without Hidrosmin pre-treatment.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against VCAM-1 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize VCAM-1 expression to a loading control like β-actin or GAPDH.
RT-qPCR for Gene Expression Analysis
This method is used to quantify changes in the mRNA levels of target genes (e.g., VCAM1, ICAM1, CCL2) in response to Hidrosmin.[13][14]
Methodology:
-
Cell Culture and Treatment: Culture and treat HUVECs as described for the Western Blot protocol.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit). Homogenize the lysate and extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure.
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., VCAM1) and a reference gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Run the reaction on a real-time PCR cycler. The thermal profile typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is first normalized to the reference gene (ΔCt = Cttarget - Ctreference) and then normalized to the control group (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change is calculated as 2-ΔΔCt.
Disclaimer: This document is intended for informational purposes for a scientific audience. The mechanisms and protocols described are based on available preclinical research and established scientific methodologies. Further research is required to fully elucidate all molecular targets of Hidrosmin in human endothelial cells.
References
- 1. hidrosmin.com [hidrosmin.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [en.bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Endothelial paracellular permeability assay [protocols.io]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative PCR for gene expression in endothelial cells. [bio-protocol.org]
- 14. elearning.unite.it [elearning.unite.it]
An In-depth Technical Guide to Hidrosmin's Effect on Capillary Permeability and Fragility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive drug with demonstrated efficacy in the treatment of chronic venous insufficiency (CVI). Its therapeutic effects are largely attributed to its ability to modulate capillary function, specifically by reducing capillary permeability and increasing capillary resistance. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to hidrosmin's impact on the microvasculature. It is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of this compound's vascular-protective properties.
Introduction
Increased capillary permeability and fragility are hallmark pathophysiological features of chronic venous insufficiency and other vascular disorders. These conditions lead to plasma leakage into the interstitial space, resulting in edema, and a heightened susceptibility to bruising and petechiae formation. Hidrosmin addresses these issues by exerting a multifactorial effect on the vascular endothelium, encompassing anti-inflammatory, antioxidant, and direct cell-signaling pathways. This guide will dissect these mechanisms, present the available quantitative data, and detail the experimental protocols used to elucidate these effects.
Core Mechanisms of Action
Hidrosmin's influence on capillary permeability and fragility is not mediated by a single mechanism but rather a synergistic combination of effects on the vascular endothelium and surrounding tissues.
Anti-inflammatory Effects
Inflammation plays a crucial role in increasing capillary permeability. Pro-inflammatory mediators can lead to the retraction of endothelial cells and the breakdown of intercellular junctions. Hidrosmin has been shown to counteract these processes.
-
Inhibition of Inflammatory Mediators: Hidrosmin and its parent compound, diosmin, have been demonstrated to reduce the expression of inflammatory mediators such as prostaglandins and thromboxanes. They also inhibit the release of histamine and bradykinin, potent vasodilators that increase vascular permeability.
-
Modulation of NF-κB and STAT3 Signaling: Preclinical studies suggest that hidrosmin's anti-inflammatory actions are mediated, at least in part, through the inhibition of the NF-κB and STAT3 signaling pathways in vascular cells.[1] These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. By suppressing their activation, hidrosmin reduces the inflammatory cascade that contributes to capillary leakage.[1]
Enhancement of Endothelial Barrier Function
The integrity of the endothelial barrier is paramount in regulating the passage of fluids and solutes from the bloodstream into the tissues. Hidrosmin appears to directly bolster this barrier.
-
eNOS Activation and Nitric Oxide Production: Studies in diabetic mice have shown that hidrosmin can stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, leading to increased production of nitric oxide (NO).[1] NO is a critical signaling molecule in the vasculature that, in this context, contributes to maintaining endothelial health and barrier integrity.
-
Protection of Endothelial Cell Junctions: While direct evidence for hidrosmin is still emerging, related flavonoids have been shown to protect and enhance the function of tight junction proteins between endothelial cells. This is thought to occur through the modulation of phosphorylation states of these junctional proteins, preventing their disassembly in response to inflammatory stimuli.
Antioxidant Properties
Oxidative stress is a key contributor to endothelial dysfunction and increased capillary permeability. Reactive oxygen species (ROS) can damage endothelial cells and disrupt the integrity of the vascular wall. Hidrosmin exhibits antioxidant properties that help mitigate this damage.
-
Scavenging of Free Radicals: As a flavonoid, hidrosmin can directly scavenge free radicals, thereby reducing oxidative stress in the microvasculature.
-
Upregulation of Antioxidant Enzymes: In preclinical models, hidrosmin has been observed to upregulate the expression of antioxidant genes, such as those for superoxide dismutase (SOD) and catalase, further enhancing the cellular defense against oxidative damage.[1]
Improvement in Venous Tone and Microcirculation
Hidrosmin also improves microcirculation by enhancing venous tone. It is believed to prolong the vasoconstrictive effect of norepinephrine on the venous wall, which reduces venous stasis and capillary hydrostatic pressure, thereby decreasing fluid filtration into the interstitium.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies on hidrosmin and related flavonoids, focusing on parameters relevant to capillary permeability and fragility.
| Parameter | Study Population/Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| Swelling Reduction | Patients with Chronic Venous Insufficiency | Hidrosmin | 200 mg, 3 times daily | 45 days | 10% reduction in swelling compared to placebo. | [2] |
| Capillary Resistance | Patients with Symptomatic Capillary Fragility | Diosmin (90%) + Hesperidin (10%) | 2 tablets daily | 6 weeks | Significant increase in capillary resistance vs. placebo (Week 6: 261 ± 12 mmHg vs. 163 ± 9 mmHg, p < 0.001). | [3] |
| Macromolecular Leakage | Hamster Cheek Pouch (Ischemia-Reperfusion Model) | Diosmin (90%) + Hesperidin (10%) | 20 mg/kg/day (oral) | 10 days | Significant decrease in macromolecular permeability compared to vehicle. | [4] |
| Leukocyte Adhesion | Hamster Cheek Pouch (Ischemia-Reperfusion Model) | Diosmin (90%) + Hesperidin (10%) | 20 mg/kg/day (oral) | 10 days | Significantly lower number of adhering leukocytes to the venular endothelium compared to vehicle. | [4] |
| Inflammatory Markers | Diabetic ApoE KO Mice | Hidrosmin | Not specified | 7 weeks | Reduced content of CD68+ macrophages and CD3+ T lymphocytes in atherosclerotic lesions. | [1] |
| Gene Expression (Inflammation) | Diabetic ApoE KO Mice Aortas | Hidrosmin | Not specified | 7 weeks | Decreased expression of chemokines (CCL2, CCL5) and cytokines (IL-1β, TNFα). | [1] |
| eNOS Phosphorylation | Human Endothelial Cells (HMEC-1) | Hidrosmin | In vitro | Time-dependent | Time-dependent induction of eNOS phosphorylation at Ser1177, with maximal effect at 90 minutes. | [1] |
| Nitric Oxide Production | Human Endothelial Cells (HMEC-1) | Hidrosmin | In vitro | Dose- and time-dependent | Dose- and time-dependent increase in endothelial NO production. | [1] |
| Gene Expression (Oxidative Stress) | Vascular Smooth Muscle Cells (VSMC) with High Glucose | Hidrosmin | In vitro | Dose-dependent | Dose-dependent reduction in the expression of pro-oxidant genes and an increase in antioxidant genes. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of hidrosmin and related flavonoids on capillary function.
In Vitro Endothelial Permeability Assay (Transwell Model)
-
Objective: To quantify the effect of hidrosmin on the permeability of an endothelial cell monolayer to a tracer molecule.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on the semi-permeable membrane of a Transwell® insert until a confluent monolayer is formed.
-
Barrier Integrity Assessment: The integrity of the monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Treatment: The endothelial monolayer is pre-treated with various concentrations of hidrosmin for a specified duration.
-
Permeability Induction (Optional): To model a pathological state, an inflammatory agent (e.g., histamine or lipopolysaccharide) can be added to increase permeability.
-
Tracer Application: A fluorescently-labeled tracer molecule of a specific molecular weight (e.g., FITC-dextran) is added to the upper (apical) chamber of the Transwell®.
-
Sampling: At various time points, samples are collected from the lower (basolateral) chamber.
-
Quantification: The fluorescence of the samples from the basolateral chamber is measured using a fluorometer.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer passage across the monolayer.
-
In Vivo Microcirculation Analysis (Intravital Microscopy)
-
Objective: To visualize and quantify the effect of hidrosmin on microvascular permeability and leukocyte-endothelial interactions in a living animal model.
-
Methodology:
-
Animal Model: A suitable animal model, such as the hamster cheek pouch or mouse cremaster muscle, is prepared for intravital microscopy.
-
Treatment: The animal is treated with hidrosmin (e.g., via oral gavage or intravenous injection) for a specified period.
-
Fluorescent Labeling: A fluorescent tracer (e.g., FITC-dextran) is injected intravenously to visualize the vasculature and assess permeability. Leukocytes can be labeled with a different fluorescent dye (e.g., rhodamine 6G).
-
Microscopy: The microcirculation is observed using a fluorescence microscope equipped with a high-speed camera.
-
Permeability Assessment: The extravasation of the fluorescent tracer from the microvessels into the surrounding tissue is quantified over time. This can be measured as the number of leaky sites per unit area or the change in fluorescence intensity in the interstitium.
-
Leukocyte Adhesion: The number of leukocytes adhering to the venular endothelium is counted to assess the anti-inflammatory effect.
-
Capillary Fragility Assessment (Negative Suction Cup Method)
-
Objective: To quantitatively measure the effect of hidrosmin on the resistance of capillaries to rupture under negative pressure.
-
Methodology:
-
Device: A specialized device consisting of a suction cup connected to a negative pressure generator and a manometer is used.
-
Application: The suction cup is applied to a standardized area of the skin (e.g., the forearm).
-
Pressure Application: A gradually increasing negative pressure is applied until the first petechiae (small hemorrhages) appear within the suction cup area.
-
Measurement: The pressure at which the first petechiae appear is recorded in mmHg. This value represents the capillary resistance.
-
Comparison: Measurements are taken before and after a course of treatment with hidrosmin to determine its effect on capillary fragility.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Hidrosmin's multifaceted signaling pathways leading to reduced capillary permeability and increased resistance.
Caption: Experimental workflow for the in vitro Transwell endothelial permeability assay.
Caption: Workflow for the quantitative assessment of capillary fragility using the negative suction cup method.
Conclusion
Hidrosmin demonstrates a robust and multifaceted mechanism for improving capillary permeability and fragility. Its ability to mitigate inflammation, enhance endothelial barrier function through NO production, and reduce oxidative stress collectively contributes to its therapeutic efficacy in chronic venous insufficiency. The quantitative data, although more extensive for its parent compound diosmin, strongly supports its role as a vasoprotective agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of hidrosmin and other flavonoids in the context of vascular health. This guide serves as a foundational resource for scientists and clinicians working to further elucidate and leverage the therapeutic potential of hidrosmin in vascular medicine.
References
- 1. Effects of flavonoids on vascular activity [accscience.com]
- 2. mdpi.com [mdpi.com]
- 3. A double-blind, placebo-controlled trial of a new veno-active flavonoid fraction (S 5682) in the treatment of symptomatic capillary fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral administration of purified micronized flavonoid fraction on increased microvascular permeability induced by various agents and on ischemia/reperfusion in the hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Hidrosmina in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmina, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent. Understanding its pharmacokinetic profile and bioavailability in preclinical models is crucial for its development and for translating preclinical findings to clinical settings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in preclinical models. Due to the limited availability of specific quantitative pharmacokinetic data for this compound, this guide also includes relevant data for its parent compound, diosmin, to provide a broader context.
Quantitative Pharmacokinetic Data
Extensive literature searches did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in preclinical models. However, several studies have investigated the pharmacokinetics of its parent compound, diosmin, in rats. The following tables summarize the available data for diosmin.
Table 1: Pharmacokinetic Parameters of Diosmin in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Animal Model | Reference |
| Micronized Diosmin | 50 | 0.79 ± 0.36 | 8.00 ± 2.83 | 3.15 ± 0.16 | - | Sprague-Dawley Rats | [1] |
| µSMIN Plus™ (Formulated Diosmin) | 50 | - | 3.25 ± 1.67 | - | - | Sprague-Dawley Rats | [1] |
| Diosmin | 225 | - | - | - | - | Wistar Rats | [2] |
| Diosmin | 325 | - | - | - | - | Wistar Rats | [2] |
| Diosmin | 425 | - | - | - | - | Wistar Rats | [2] |
Note: '-' indicates data not available in the cited literature.
Table 2: Bioavailability of Diosmin Formulations in Rats
| Formulation | Comparison | Relative Bioavailability Increase | Animal Model | Reference |
| µSMIN Plus™ | vs. Micronized Diosmin | 4-fold | Sprague-Dawley Rats | [3] |
| Diosmetin-7-glucoside-γ-cyclodextrin inclusion complex | vs. Diosmin | ~800-fold (AUC) | Sprague-Dawley Rats | [4] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies involving this compound and Diosmin.
In Vivo Studies with this compound in Diabetic Mice
-
Animal Models:
-
Leptin-receptor-deficient (db/db) mice (a model for type 2 diabetes).
-
Streptozotocin (STZ)-induced type 1 diabetic apolipoprotein E-deficient (ApoE KO) mice.
-
-
Drug Administration:
-
This compound was administered orally in the drinking water at doses of 300 mg/kg/day or 600 mg/kg/day.
-
-
Treatment Duration:
-
7 to 16 weeks.
-
-
Sample Collection and Analysis:
-
Blood and tissue samples were collected for the analysis of various biochemical and histological markers of vascular function and diabetic nephropathy. Specific pharmacokinetic sample collection schedules were not detailed in the available literature.
-
Pharmacokinetic Studies of Diosmin in Rats
-
Animal Model:
-
Male Wistar rats.
-
Sprague-Dawley rats.
-
-
Drug Administration:
-
Oral administration of diosmin at doses ranging from 50 mg/kg to 425 mg/kg.
-
-
Blood Sampling:
-
Blood samples were collected at various time points post-administration to determine the plasma concentration of diosmin and its metabolite, diosmetin.
-
-
Bioanalytical Method:
-
High-Performance Liquid Chromatography (HPLC) was used to quantify diosmin concentrations in plasma.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
Absorption
Direct data on the oral bioavailability of this compound in preclinical models is not available. For diosmin, it is known to be poorly absorbed after oral administration. However, its bioavailability can be significantly enhanced through formulation strategies such as micronization or the creation of inclusion complexes. After oral administration, diosmin is not directly absorbed but is first hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed.[5]
Distribution
Specific tissue distribution studies for this compound in preclinical models have not been reported. For diosmin, after absorption of its metabolite diosmetin, it is distributed throughout the body.
Metabolism
This compound is a derivative of diosmin, and it is expected to undergo similar metabolic pathways. Diosmin is extensively metabolized in the liver.[1][6] The primary metabolic step is the hydrolysis to its aglycone, diosmetin. Diosmetin is then further metabolized, primarily through glucuronidation and sulfation.[1]
Excretion
The excretion of this compound and its metabolites has not been specifically studied in preclinical models. For diosmin, its metabolites are primarily eliminated in the urine.[5][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Vasculoprotective Effects
The vasculoprotective effects of this compound are mediated through its influence on several key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's vasculoprotective mechanism.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.
Caption: Preclinical pharmacokinetic study workflow.
Analytical Methodologies
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies. While specific validated methods for this compound are not detailed in the reviewed literature, methods for the parent compound, diosmin, are well-established and would be applicable with appropriate validation.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method for the analysis of flavonoids. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This technique allows for the accurate quantification of low concentrations of the analyte in complex biological matrices like plasma.
A typical LC-MS/MS method would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma sample.
-
Chromatographic Separation: Separation of the analyte from other components on an HPLC column.
-
Mass Spectrometric Detection: Ionization of the analyte and detection of specific parent and daughter ions for quantification.
Conclusion
This technical guide summarizes the currently available information on the pharmacokinetics and bioavailability of this compound in preclinical models. While there is a notable lack of specific quantitative pharmacokinetic data for this compound, the existing data for its parent compound, diosmin, provides valuable insights. The detailed experimental protocols from pharmacological studies in diabetic mice offer a solid foundation for the design of future pharmacokinetic and pharmacodynamic investigations. Further research is warranted to fully characterize the ADME properties of this compound and to establish its complete pharmacokinetic profile in relevant preclinical species. Such data will be instrumental in optimizing its therapeutic use and facilitating its clinical development.
References
- 1. Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on pharmacokinetics of diosmin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. academic.oup.com [academic.oup.com]
- 5. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
structural analysis and chemical properties of Hidrosmina
An In-depth Technical Guide on the Structural Analysis and Chemical Properties of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin is a semi-synthetic flavonoid derived from diosmin, primarily utilized as a vasoprotective and capillary-stabilizing agent for the treatment of venous insufficiency.[1][2] Its enhanced water solubility compared to its parent compound, diosmin, improves bioavailability and therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the structural characteristics, physicochemical properties, and analytical methodologies pertinent to Hidrosmin, serving as a technical resource for professionals in pharmaceutical research and development.
Chemical Structure and Identification
Hidrosmin is structurally a flavone glycoside. It is a hydroxyethylated derivative of diosmin, which itself is the 7-rutinoside of diosmetin. The core structure consists of a flavone backbone linked to a disaccharide (rutinose, which is composed of rhamnose and glucose) and further modified with hydroxyethyl groups.[5] Commercial Hidrosmin is typically a mixture of mono- and di-hydroxyethylated derivatives.[6]
IUPAC Name: 5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[7][8]
Chemical Formula: C₃₀H₃₆O₁₆[1][9]
The following diagram illustrates the logical relationship and chemical transformation from the parent compound Diosmin to Hidrosmin.
Caption: Synthesis relationship between Diosmin and Hidrosmin.
Physicochemical Properties
The introduction of hydroxyethyl groups significantly alters the physicochemical properties of Hidrosmin relative to diosmin, most notably its solubility.[4][10] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 652.60 g/mol | [1][3][8] |
| Appearance | Off-white to pale yellow crystalline powder | [3][4] |
| Melting Point | >151°C (decomposes) | [11] |
| Solubility | Soluble in water, slightly soluble in methanol | [3][9][10][12] |
| LogP (calculated) | -1.4 to -1.7 | [10] |
| Hydrogen Bond Donors | 8 | [10] |
| Hydrogen Bond Acceptors | 16 | [10] |
Structural Analysis and Experimental Protocols
The structural elucidation and quality control of Hidrosmin rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard technique for the assay, impurity profiling, and stability testing of Hidrosmin.[13][14] A reverse-phase method is typically employed.
Representative Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13][15]
-
Flow Rate: 1.0 - 1.2 mL/min.[15]
-
Detection: UV detection at a wavelength of approximately 280 nm or 340-350 nm.[13][16]
-
Temperature: 30°C.[15]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol to a known concentration.
-
Quantification: The concentration of Hidrosmin and its impurities is determined by comparing peak areas to those of a certified reference standard.[13]
The workflow for the analytical characterization and quality control of Hidrosmin is depicted below.
References
- 1. medkoo.com [medkoo.com]
- 2. Hidrosmin - Wikipedia [en.wikipedia.org]
- 3. Custom Hidrosmin Company, Manufacturers | Hawk [diosminsupplier.com]
- 4. ingredientsnetwork.com [ingredientsnetwork.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. EP3727345A1 - Once-daily formulation of hidrosmin - Google Patents [patents.google.com]
- 7. Hidrosmin [chemeurope.com]
- 8. 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C30H36O16 | CID 3087722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 115960-14-0: Hidrosmin | CymitQuimica [cymitquimica.com]
- 10. Hidrosmin|lookchem [lookchem.com]
- 11. Hidrosmin | 115960-14-0 [chemicalbook.com]
- 12. hidrosmin.com [hidrosmin.com]
- 13. benchchem.com [benchchem.com]
- 14. hidrosmin.com [hidrosmin.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Developing an Animal Model of Chronic Venous Insufficiency with Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return, typically from the lower extremities, leading to venous hypertension. The pathophysiology of CVI involves a complex interplay of genetic predisposition, inflammation, valvular incompetence, and venous wall remodeling. Animal models are indispensable tools for investigating the molecular mechanisms underlying CVI and for evaluating the efficacy of novel therapeutic agents. Hidrosmin, a synthetic bioflavonoid, has shown promise in the treatment of venous insufficiency due to its venotonic, anti-inflammatory, and antioxidant properties.[1] These application notes and protocols provide a detailed framework for establishing a rat model of CVI and for assessing the therapeutic potential of Hidrosmin in this model.
Application Notes
Rationale for the Animal Model
The development of an animal model that accurately recapitulates the key features of human CVI is crucial for preclinical research. The surgical induction of venous hypertension in rats by ligation of major veins is a well-established method to create a reliable and reproducible model of CVI.[2] This model allows for the investigation of pathological changes in the vein wall, valvular function, and surrounding tissues, as well as for the evaluation of pharmacological interventions.
Key Parameters for Assessment
A comprehensive evaluation of the CVI animal model and the effects of Hidrosmin treatment should include a combination of hemodynamic, biochemical, and histological assessments.
-
Hemodynamic Parameters: Direct measurement of venous pressure in the affected limb is a primary indicator of the severity of venous hypertension.
-
Biochemical Markers: Analysis of inflammatory cytokines (e.g., TNF-α, IL-1β), matrix metalloproteinases (MMPs), and markers of oxidative stress in tissue and serum can provide insights into the underlying pathological processes.
-
Histological Analysis: Microscopic examination of vein wall sections can reveal changes in wall thickness, collagen deposition, smooth muscle cell proliferation, and inflammatory cell infiltration.
Expected Outcomes with Hidrosmin Treatment
Based on the known pharmacological properties of Hidrosmin, the following outcomes can be anticipated in a CVI animal model:
-
Improved Venous Tone: Hidrosmin may enhance venous contractility and reduce venous capacitance.
-
Reduced Inflammation: A decrease in the expression of pro-inflammatory cytokines and adhesion molecules is expected.[1]
-
Inhibition of Vein Wall Remodeling: Hidrosmin may modulate the activity of MMPs, leading to a reduction in extracellular matrix degradation and preservation of vein wall integrity.[3]
-
Decreased Oxidative Stress: The antioxidant properties of Hidrosmin are likely to reduce the levels of reactive oxygen species in the venous tissue.
Experimental Protocols
Protocol 1: Induction of Chronic Venous Insufficiency in Rats
This protocol describes a surgical procedure to induce CVI in rats by partial ligation of the inferior vena cava.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Place the rat in a supine position and shave the abdominal area.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Carefully dissect the tissues to expose the inferior vena cava (IVC) between the renal veins and the iliac bifurcation.
-
Gently pass a 4-0 silk suture underneath the IVC.
-
Tie the suture around the IVC and a spacer (e.g., a 22-gauge needle) to create a standardized partial ligation.
-
Remove the spacer to allow for partial blood flow.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for any signs of distress.
-
Allow the animals to recover for a period of 4-6 weeks to establish chronic venous hypertension.
Protocol 2: Administration of Hidrosmin
Materials:
-
Hidrosmin
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of Hidrosmin in the chosen vehicle at the desired concentration. A dosage of 300 mg/kg/day has been shown to be effective in rat studies.[1][4][5]
-
Administer the Hidrosmin suspension or vehicle to the rats daily via oral gavage.
-
Treatment should commence after the establishment of CVI (e.g., 4 weeks post-surgery) and continue for the duration of the study (e.g., 4-8 weeks).
Protocol 3: Assessment of Chronic Venous Insufficiency
Hemodynamic Measurement:
-
At the end of the treatment period, anesthetize the rat.
-
Insert a catheter connected to a pressure transducer into the femoral vein of the affected limb.
-
Record the venous pressure.
Tissue Collection:
-
Following hemodynamic measurements, euthanize the animal.
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the affected vein segments (e.g., femoral vein, saphenous vein) and surrounding tissues.
-
Process the tissues for histological and biochemical analysis.
Protocol 4: Biochemical and Histological Analysis
Biochemical Analysis:
-
Homogenize a portion of the collected vein tissue.
-
Use commercially available ELISA kits to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other relevant biomarkers.
-
Perform zymography to assess the activity of MMPs (e.g., MMP-2, MMP-9).
Histological Analysis:
-
Embed the fixed vein tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess general morphology and inflammatory cell infiltration.
-
Use Masson's trichrome stain to visualize collagen deposition and fibrosis.
-
Perform immunohistochemistry to detect specific cell markers (e.g., smooth muscle actin, CD68 for macrophages).
Data Presentation
The following tables provide a template for organizing the quantitative data from the study.
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Dosage | Route of Administration | Duration of Treatment |
| Sham | Vehicle | - | Oral Gavage | 8 weeks |
| CVI + Vehicle | Vehicle | - | Oral Gavage | 8 weeks |
| CVI + Hidrosmin | Hidrosmin | 300 mg/kg/day | Oral Gavage | 8 weeks |
Table 2: Key Quantitative Parameters for Assessment
| Parameter | Assessment Method | Expected Outcome in CVI + Vehicle Group | Expected Outcome in CVI + Hidrosmin Group |
| Femoral Vein Pressure (mmHg) | Pressure Transducer | Increased | Decreased |
| Vein Wall Thickness (µm) | Histology (H&E) | Increased | Decreased |
| Collagen Deposition (%) | Histology (Masson's Trichrome) | Increased | Decreased |
| Inflammatory Cell Infiltration (cells/mm²) | Histology (H&E, IHC) | Increased | Decreased |
| TNF-α Level (pg/mg protein) | ELISA | Increased | Decreased |
| MMP-9 Activity (arbitrary units) | Zymography | Increased | Decreased |
Mandatory Visualization
Caption: Experimental workflow for the CVI animal model and Hidrosmin treatment.
Caption: Signaling pathways in CVI and the therapeutic targets of Hidrosmin.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models for the study of lower extremity chronic venous disease: lessons learned and future needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Assessing Hidrosmina's Effect on Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Hidrosmina, a synthetic flavonoid with vasoprotective properties, on the migration of endothelial cells.[1] Endothelial cell migration is a critical process in angiogenesis, wound healing, and the pathophysiology of various diseases.[2] Understanding how this compound modulates this process can provide valuable insights for therapeutic development.
Recent studies have highlighted the beneficial effects of this compound on endothelial function, including the stimulation of endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production.[3][4] These effects are crucial for maintaining vascular health and suggest a potential role for this compound in modulating angiogenic processes.[3][4] This protocol outlines two standard and robust in vitro methods to quantitatively assess the impact of this compound on endothelial cell migration: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.[5][6]
Hypothesized Signaling Pathway of this compound in Endothelial Cell Migration
While the precise signaling cascade initiated by this compound to promote endothelial cell migration is still under investigation, based on its known effects on eNOS and NO production, a plausible pathway can be proposed.[3][4] Increased NO levels are known to activate downstream signaling molecules involved in cell migration. The following diagram illustrates a hypothesized pathway.
Caption: Hypothesized signaling pathway of this compound in endothelial cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on endothelial cell migration using the scratch and transwell assays.
Caption: General experimental workflow for assessing endothelial cell migration.
Data Presentation
All quantitative data from the following protocols should be summarized for clear comparison.
| Experimental Group | Scratch Assay: % Wound Closure (24h) | Transwell Assay: Number of Migrated Cells |
| Vehicle Control (DMSO) | Mean ± SD | Mean ± SD |
| This compound (Low Conc.) | Mean ± SD | Mean ± SD |
| This compound (Med Conc.) | Mean ± SD | Mean ± SD |
| This compound (High Conc.) | Mean ± SD | Mean ± SD |
| Positive Control (e.g., VEGF) | Mean ± SD | Mean ± SD |
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate model.
-
Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with growth factors and 10% Fetal Bovine Serum (FBS).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilutions to working concentrations should be made in the appropriate assay medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Protocol for Scratch (Wound Healing) Assay
This assay assesses collective cell migration in a two-dimensional space.[5][7][8]
Materials:
-
HUVECs
-
12-well or 24-well tissue culture plates
-
EGM with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
p200 pipette tip[5]
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[8]
-
Serum Starvation (Optional): Once confluent, you may replace the growth medium with a low-serum medium (e.g., EGM with 1% FBS) for 2-4 hours to minimize cell proliferation.[7]
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.[5][7] A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells twice with warm PBS to remove detached cells and debris.[5]
-
Treatment: Replace the PBS with the appropriate medium containing different concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 20 ng/mL VEGF).[9]
-
Imaging: Immediately capture images of the scratch in each well at 0 hours. Mark the location of the images to ensure the same field is captured at later time points.[9]
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at subsequent time points, for example, 8, 16, and 24 hours.[9]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol for Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant.[6][10]
Materials:
-
HUVECs
-
24-well plates with Transwell inserts (8 µm pore size)
-
EGM with 0.5% FBS (starvation medium)
-
EGM with 10% FBS (chemoattractant medium)
-
Fibronectin (optional, for coating inserts)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining[10]
Procedure:
-
Preparation of Transwell Inserts (Optional): Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1 hour at 37°C to enhance cell adhesion. Wash with PBS.[9]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells in EGM with 0.5% FBS for 4-6 hours before the assay.[9]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EGM with 10% FBS (as a chemoattractant) containing various concentrations of this compound, a vehicle control, or a positive control.[9]
-
Detach the serum-starved HUVECs, and resuspend them in EGM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[9]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[9]
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.[10]
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.[10]
-
Thoroughly wash the inserts with distilled water.[10]
-
-
Data Analysis:
-
Allow the inserts to air dry.
-
Count the number of migrated, stained cells in several random fields under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
References
- 1. Hidrosmin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - TH [thermofisher.com]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. benchchem.com [benchchem.com]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application of Hidrosmina in 3D Cell Culture Models of Blood Vessels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmina, a synthetic flavonoid, has demonstrated significant vasculoprotective effects, making it a compound of interest for treating vascular diseases.[1][2][3] Traditionally studied in animal models and 2D cell cultures, the advent of three-dimensional (3D) cell culture models of blood vessels offers a more physiologically relevant platform to investigate its mechanism of action. These models, which can recapitulate the complex cell-cell and cell-matrix interactions of native vasculature, provide a powerful tool for preclinical drug evaluation.[4] This document provides detailed application notes and protocols for studying the effects of this compound in 3D blood vessel models.
This compound has been shown to improve endothelial dysfunction, reduce inflammation and oxidative stress, and stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production.[1][2][5][6] In 3D vascular models, these properties are expected to translate into improved barrier function, reduced permeability, and modulation of angiogenesis.
Potential Applications in 3D Blood Vessel Models
-
Vascular Barrier Integrity and Permeability: Assess the ability of this compound to enhance the barrier function of engineered blood vessels, a critical factor in conditions like edema and inflammation.
-
Angiogenesis and Sprouting: Investigate the effect of this compound on the formation of new blood vessel sprouts, crucial for understanding its role in wound healing and diseases characterized by abnormal vascularization.
-
Inflammation and Leukocyte Adhesion: Model inflammatory conditions to evaluate this compound's potential to reduce leukocyte adhesion to the endothelial lining of 3D vascular structures.
-
Drug-Induced Vascular Toxicity: Utilize 3D blood vessel models to study the protective effects of this compound against vascular damage caused by other drugs.
Data Presentation
Table 1: Expected Quantitative Effects of this compound on 3D Blood Vessel Models
| Parameter | Assay | Expected Effect of this compound | Potential Quantitative Readout |
| Vascular Permeability | Fluorescent Dextran Permeability Assay | Decrease | Reduced fluorescence intensity in the extravascular space |
| Angiogenic Sprouting | Spheroid-Based Sprouting Assay | Modulation (Inhibition or Promotion depending on context) | Change in sprout number, length, and branching |
| Gene Expression | qRT-PCR | Upregulation of eNOS, tight junction proteins (e.g., VE-cadherin, ZO-1); Downregulation of inflammatory markers (e.g., VCAM-1, ICAM-1) | Fold change in mRNA levels |
| Protein Expression | Western Blot / Immunofluorescence | Increased expression of eNOS, VE-cadherin, ZO-1; Decreased expression of VCAM-1, ICAM-1 | Relative protein abundance / Fluorescence intensity |
| Nitric Oxide Production | Griess Assay / DAF-FM Staining | Increase | Concentration of nitrite / Fluorescence intensity |
| Cell Viability | Live/Dead Staining | Increased viability under stress conditions | Percentage of live cells |
Experimental Protocols
Protocol 1: Fabrication of a 3D Microfluidic Blood Vessel Model
This protocol describes the creation of a perfusable 3D blood vessel model within a microfluidic device, suitable for studying the effects of this compound under physiological flow conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Lung Fibroblasts (NHLFs) or Mesenchymal Stem Cells (MSCs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibroblast Growth Medium (FGM-2)
-
Fibrinogen solution (10 mg/mL in PBS)
-
Thrombin solution (4 U/mL in 0.1% BSA)
-
Type I Rat Tail Collagen (3 mg/mL)
-
Microfluidic device with a central channel for the vessel and two adjacent channels for media perfusion
-
Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Cell Culture: Culture HUVECs and NHLFs/MSCs according to standard protocols.
-
Device Preparation: Sterilize the microfluidic device with 70% ethanol followed by UV irradiation.
-
Extracellular Matrix (ECM) Preparation: On ice, mix fibrinogen and collagen to achieve final concentrations of 2.5 mg/mL fibrinogen and 1.5 mg/mL collagen.
-
Cell Seeding: Suspend HUVECs and NHLFs/MSCs in the ECM mixture at a ratio of 4:1 (HUVEC:NHLF/MSC) to a final HUVEC concentration of 6-8 x 10^6 cells/mL.
-
Channel Loading: Immediately inject the cell-laden ECM mixture into the central channel of the microfluidic device.
-
Gelation: Incubate the device at 37°C for 30 minutes to allow for ECM polymerization.
-
Lumen Formation: Introduce EGM-2 into the adjacent channels. The co-cultured cells will self-assemble and form a lumen within the central channel over 24-48 hours.
-
Perfusion: Once a lumen is formed, perfuse the vessel with EGM-2 at a low flow rate (e.g., 1-5 µL/min) using a syringe pump.
-
This compound Treatment: After 24 hours of perfusion, introduce EGM-2 containing the desired concentration of this compound into the perfusion system. Include a vehicle control group.
Protocol 2: Vascular Permeability Assay
This assay measures the integrity of the endothelial barrier in the 3D blood vessel model.
Procedure:
-
Model Preparation: Prepare and treat the 3D blood vessel models with this compound as described in Protocol 1.
-
Dextran Perfusion: Perfuse the vessel with EGM-2 containing a known concentration of FITC-dextran (e.g., 1 mg/mL) for a defined period (e.g., 30 minutes).
-
Imaging: Acquire time-lapse images of the vessel and the surrounding ECM using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity in a region of interest within the ECM adjacent to the vessel. An increase in fluorescence intensity over time indicates leakage.
-
Analysis: Compare the rate of dextran leakage between this compound-treated and control groups.
Protocol 3: Spheroid-Based Angiogenesis Assay
This protocol assesses the effect of this compound on angiogenic sprouting.
Materials:
-
HUVECs and NHLFs/MSCs
-
Hanging drop plates or ultra-low attachment round-bottom plates
-
Type I Collagen or Fibrin gel
-
EGM-2 with and without angiogenic factors (e.g., VEGF)
-
This compound stock solution
Procedure:
-
Spheroid Formation: Create co-culture spheroids of HUVECs and NHLFs/MSCs by seeding a defined number of cells (e.g., 2000 HUVECs and 500 NHLFs) in hanging drops or ultra-low attachment plates. Allow spheroids to form over 24-48 hours.
-
Embedding: Gently embed the spheroids into a collagen or fibrin gel within a 96-well plate.
-
Treatment: After gel polymerization, add EGM-2 (with or without pro-angiogenic stimuli like VEGF) containing different concentrations of this compound or vehicle control to each well.
-
Incubation and Imaging: Incubate for 24-72 hours and acquire brightfield or fluorescence images of the sprouting spheroids daily.
-
Quantification: Analyze the images to quantify the number of sprouts, average sprout length, and number of branch points per spheroid.
Visualizations
References
- 1. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hidrosmin - Wikipedia [en.wikipedia.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Evaluating Hidrosmina's Impact on Lymphatic Drainage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmina, a synthetic flavonoid, has demonstrated vasculoprotective effects by improving endothelial function.[1][2][3][4] These effects are mediated, in part, by the stimulation of endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) production, alongside the downregulation of inflammatory and oxidant genes.[1][2][3] Given the crucial role of the lymphatic system in maintaining fluid homeostasis, immune surveillance, and resolving inflammation, and the influence of endothelial health on lymphatic vessel function, evaluating the impact of this compound on lymphatic drainage is a logical and compelling area of investigation.[5][6]
These application notes provide a comprehensive methodological framework for researchers to assess the potential effects of this compound on lymphatic drainage. The protocols outlined herein cover a multi-tiered approach, from initial in vitro screenings with lymphatic endothelial cells (LECs) to in vivo functional assessments in animal models and potential clinical evaluation endpoints.
Preclinical Evaluation of this compound on Lymphatic Endothelial Cell Function (In Vitro)
In vitro models are fundamental for dissecting the direct cellular and molecular mechanisms by which this compound may influence lymphatic endothelial cells.[7][8] These assays allow for the controlled investigation of key lymphangiogenic processes.
Quantitative Data Summary: Expected Outcomes of this compound Treatment on LECs
The following table summarizes potential quantitative outcomes from in vitro assays, based on the known vasculoprotective effects of flavonoids.
| Assay | Parameter Measured | Expected Effect of this compound | Method of Quantification |
| LEC Proliferation | Cell number or metabolic activity | Potential increase or no significant change | Cell counting (Hemocytometer), MTT assay, BrdU incorporation assay |
| LEC Migration | Rate of cell movement across a defined area | Potential increase in migration rate | Scratch assay (wound healing), Boyden chamber assay |
| Tube Formation | Formation of capillary-like structures on Matrigel | Potential enhancement of tube length and branching | Quantification of tube length, number of junctions, and loops using imaging software |
| Spheroid Sprouting | Outgrowth of LECs from a 3D spheroid | Potential increase in the number and length of sprouts | Measurement of sprout length and number from captured images |
| Gene Expression | mRNA levels of key lymphatic markers/mediators | Upregulation of eNOS, downregulation of inflammatory markers | Quantitative real-time PCR (qRT-PCR) |
| Protein Expression | Protein levels of key lymphatic markers/mediators | Increased p-eNOS (Ser1177), decreased inflammatory proteins | Western blotting, ELISA |
Experimental Protocols
-
Cell Source: Primary Human Dermal Lymphatic Endothelial Cells (HDLECs) are recommended for their relevance to in vivo dermal lymphatics.
-
Culture Conditions: Culture HDLECs in Endothelial Cell Growth Medium MV2, supplemented with growth factors, on fibronectin-coated flasks at 37°C in a 5% CO2 humidified incubator.
-
Sub-culturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.
-
Cell Seeding: Seed HDLECs in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform "scratch" in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash with PBS to remove detached cells and replace the medium with a medium containing various concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of migration can be calculated as the change in width over time.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HDLECs onto the Matrigel-coated wells in a medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging: Visualize the formation of tube-like structures using a microscope and capture images.
-
Analysis: Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Cell Lysis: Treat HDLECs with this compound for various time points (e.g., 0, 15, 30, 60, 90 minutes).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the ratio of p-eNOS to total eNOS.
Preclinical Evaluation of this compound on Lymphatic Drainage (In Vivo)
In vivo models are essential for assessing the integrated physiological response to this compound, including its effects on lymphatic vessel function and overall fluid drainage.[9]
Quantitative Data Summary: Expected Outcomes of this compound Treatment in Animal Models
| Assay | Parameter Measured | Expected Effect of this compound | Method of Quantification |
| Near-Infrared Fluorescence Imaging (NIRFLI) | Lymphatic vessel contraction frequency, tracer clearance rate | Increased contraction frequency, faster clearance of tracer | Quantification of lymphatic pumping and tracer decay from the injection site using specialized imaging software.[10] |
| Mouse Model of Lymphedema | Paw/tail swelling, tissue fluid content | Reduction in swelling and tissue fluid | Measurement of paw/tail diameter/volume, tissue wet-to-dry weight ratio. |
| Immunofluorescence Staining | Lymphatic vessel density and morphology | Potential increase in lymphatic vessel density or improved morphology | Quantification of lymphatic vessel area and branching using confocal microscopy and image analysis software.[11][12] |
| Lymphatic Permeability Assay | Leakage of tracer from lymphatic vessels | Decreased permeability | Quantification of extravasated tracer using fluorescence microscopy.[13][14] |
Experimental Protocols
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
This compound Administration: Administer this compound or vehicle control to the mice via oral gavage for a predetermined period.
-
Tracer Injection: Anesthetize the mouse and intradermally inject a small volume of Indocyanine Green (ICG) into the paw or tail.[15][16]
-
Imaging: Immediately begin imaging the lymphatic vessels draining from the injection site using a NIR fluorescence imaging system.[17][18] Record videos of lymphatic pumping.
-
Analysis: Analyze the captured images and videos to quantify lymphatic vessel contraction frequency and the rate of ICG clearance from the injection site.
-
Surgical Induction: Anesthetize an adult mouse and surgically ablate the superficial lymphatic vessels in the tail.
-
This compound Treatment: Begin oral administration of this compound or vehicle control immediately after surgery and continue for the duration of the experiment.
-
Swelling Measurement: Measure the diameter of the tail at a defined distance from the base at regular intervals (e.g., daily for 14 days) using a digital caliper.
-
Tissue Analysis: At the end of the experiment, euthanize the mice and collect tail tissue for histological analysis and measurement of tissue water content (wet-to-dry weight ratio).
-
Tissue Collection: Euthanize mice treated with this compound or vehicle and dissect the tissue of interest (e.g., ear skin, mesentery).[12]
-
Fixation and Permeabilization: Fix the tissue in 4% paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and incubate the tissue with primary antibodies against lymphatic-specific markers such as LYVE-1 or Podoplanin. Follow this with incubation with fluorescently labeled secondary antibodies.[19][20][21]
-
Imaging: Mount the tissue and visualize the lymphatic vasculature using a confocal microscope.[11]
-
Analysis: Acquire z-stack images and use image analysis software to quantify lymphatic vessel density, diameter, and branching.
Potential Clinical Evaluation of this compound's Impact on Lymphatic Function
Should preclinical data suggest a positive impact of this compound on lymphatic drainage, clinical evaluation in humans would be the next step.
Quantitative Data Summary: Potential Clinical Endpoints
| Evaluation Method | Parameter Measured | Potential Effect of this compound | Method of Quantification |
| Lymphoscintigraphy | Rate of radiotracer clearance, visualization of lymphatic channels | Improved tracer clearance, reduced dermal backflow | Quantitative analysis of gamma camera images to determine the rate of tracer movement from the injection site.[22][23] |
| ICG Lymphography | Visualization of superficial lymphatic vessels, lymphatic propulsion | Improved visualization of lymphatic channels, increased propulsion | Real-time imaging of ICG movement through superficial lymphatics using a NIR camera.[24] |
| Bioimpedance Spectroscopy | Extracellular fluid volume in a limb | Reduction in extracellular fluid | Measurement of electrical impedance to estimate fluid volumes. |
| Volume Measurement | Limb circumference and calculated volume | Reduction in limb volume in patients with lymphedema | Standardized circumferential measurements at multiple points along the limb. |
Protocol: Non-Invasive Assessment of Lymphatic Function in a Clinical Setting
-
Patient Population: Recruit patients with diagnosed lymphedema or at high risk of developing the condition.[10]
-
Intervention: Administer a standardized dose of this compound or placebo over a defined treatment period in a double-blind, randomized controlled trial.
-
Primary Endpoint Measurement (Lymphoscintigraphy):
-
Inject a small amount of a radiolabeled tracer (e.g., Technetium-99m sulfur colloid) intradermally in the affected and contralateral limbs.
-
Acquire dynamic images using a gamma camera at specified intervals to track the movement of the tracer through the lymphatic system.
-
Quantify the clearance rate of the tracer from the injection site.
-
-
Secondary Endpoint Measurements:
-
Limb Volume: Measure limb circumference at baseline and at regular intervals throughout the study.
-
Bioimpedance: Perform bioimpedance spectroscopy to assess extracellular fluid at baseline and follow-up visits.
-
Patient-Reported Outcomes: Administer validated questionnaires to assess symptoms such as limb heaviness, tightness, and quality of life.
-
-
Statistical Analysis: Compare the changes in primary and secondary endpoints between the this compound and placebo groups to determine the efficacy of the treatment.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in lymphatic endothelial cells.
Experimental Workflow
References
- 1. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice [ouci.dntb.gov.ua]
- 5. New developments in clinical aspects of lymphatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specialized Pro-Resolving Mediators and the Lymphatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro, In Vivo, and In Silico Models of Lymphangiogenesis in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Clinical Validation of the LymphMonitor Technology to Quantitatively Assess Lymphatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing Lymphatic Vessel Patterning in Adult Tissue | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of Lymphatic Vessel Formation by Whole-Mount Immunofluorescence Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lymphatic Vascular Permeability Determined from Direct Measurements of Solute Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near-Infrared Fluorescence Lymphatic Imaging to Reconsider Occlusion Pressure of Superficial Lymphatic Collectors in Upper Extremities of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lymphatic Imaging in Humans with Near-Infrared Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Immunofluorescence Staining [bio-protocol.org]
- 20. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. portlandpress.com [portlandpress.com]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Clinical Evaluation of Lymphedema | Thoracic Key [thoracickey.com]
Application Notes and Protocols: In Vitro Assay for Measuring Hidrosmin's Inhibition of Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid, has demonstrated notable anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for in vitro assays designed to measure the inhibitory effects of Hidrosmin on the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The primary mechanism of action for Hidrosmin's anti-inflammatory effect involves the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways.[2] By inhibiting these pathways, Hidrosmin can effectively reduce the gene expression and secretion of pro-inflammatory cytokines.[1][2]
These protocols are designed to provide a robust framework for researchers to screen and characterize the anti-inflammatory potential of Hidrosmin and other related compounds. The assays described herein are widely used and validated methods in the field of immunology and drug discovery.
Core Assays and Methodologies
A comprehensive in vitro evaluation of Hidrosmin's anti-inflammatory activity can be achieved through a series of sequential assays:
-
Cell Viability Assay (MTT Assay): To determine the non-cytotoxic concentration range of Hidrosmin.
-
Induction of Inflammatory Response: To stimulate cytokine production in a relevant cell line.
-
Quantification of Cytokine Gene Expression (RT-qPCR): To measure the effect of Hidrosmin on the transcription of cytokine genes.
-
Quantification of Cytokine Secretion (ELISA): To measure the effect of Hidrosmin on the protein levels of secreted cytokines.
-
Investigation of Mechanism of Action (NF-κB Activation Assay): To elucidate the effect of Hidrosmin on the NF-κB signaling pathway.
Data Presentation
Table 1: Summary of Hidrosmin's Effect on Cytokine Expression and Secretion (Hypothetical Data)
| Treatment Group | Hidrosmin Conc. (µM) | TNF-α mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | IL-1β mRNA Expression (Fold Change vs. LPS) | TNF-α Protein Secretion (pg/mL) | IL-6 Protein Secretion (pg/mL) | IL-1β Protein Secretion (pg/mL) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1500 ± 120 | 2500 ± 200 | 800 ± 60 |
| LPS (1 µg/mL) | 0 | 10.5 ± 1.2 | 15.2 ± 1.8 | 8.7 ± 0.9 | 1450 ± 110 | 2450 ± 190 | 780 ± 55 |
| LPS + Hidrosmin | 10 | 7.8 ± 0.9 | 10.1 ± 1.1 | 5.9 ± 0.6 | 1050 ± 90 | 1800 ± 150 | 550 ± 45 |
| LPS + Hidrosmin | 25 | 4.2 ± 0.5 | 5.5 ± 0.7 | 3.1 ± 0.4 | 650 ± 50 | 1100 ± 90 | 320 ± 30 |
| LPS + Hidrosmin | 50 | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.2 ± 0.2 | 250 ± 20 | 450 ± 40 | 150 ± 15 |
Table 2: Cell Viability (MTT Assay) of Macrophages Treated with Hidrosmin (Hypothetical Data)
| Hidrosmin Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.0 |
| 10 | 98 ± 4.5 |
| 25 | 96 ± 5.2 |
| 50 | 95 ± 4.8 |
| 100 | 85 ± 6.1 |
| 200 | 60 ± 7.3 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth. For THP-1 cells, differentiation into macrophages can be induced by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
Cell Viability Assay (MTT Assay)
This assay determines the concentration range of Hidrosmin that is non-toxic to the cells, ensuring that any observed decrease in cytokine production is not due to cell death.
-
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Hidrosmin (e.g., 0, 10, 25, 50, 100, 200 µM) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Induction of Inflammatory Response and Hidrosmin Treatment
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory cytokines in macrophages.
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for ELISA) and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of Hidrosmin (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours for RNA extraction, 24 hours for protein secretion).
-
Include appropriate controls: vehicle control (no Hidrosmin, no LPS), LPS control (LPS only), and Hidrosmin controls (Hidrosmin only).
-
After incubation, collect the cell culture supernatants for ELISA and lyse the cells for RNA extraction.
-
Quantification of Cytokine Gene Expression (RT-qPCR)
-
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Perform real-time PCR using the synthesized cDNA, specific primers, and qPCR master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treatment groups to the LPS-stimulated control.
-
Quantification of Cytokine Secretion (ELISA)
-
Materials:
-
ELISA kits for human or murine TNF-α, IL-6, and IL-1β
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
-
NF-κB Activation Assay
The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key step in its activation. This can be measured by various methods, including immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.
-
Protocol (Immunofluorescence):
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with Hidrosmin and/or LPS as described previously.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65.
-
Visualizations
References
Application Notes and Protocols: Investigating the Interaction of Hidrosmina with Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmina, a synthetic flavonoid, has demonstrated potential vasculoprotective effects, including the modulation of vascular smooth muscle cell (VSMC) behavior. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent for vascular diseases. These application notes provide a comprehensive guide with detailed protocols for studying the interaction of this compound with VSMCs. While specific quantitative data for this compound is emerging, this document leverages data from the closely related and well-studied flavonoid, diosmin, to provide a framework for experimental design and data interpretation. It is recommended that researchers establish specific dose-responses and quantitative effects for this compound in their experimental systems.
Data Presentation: Quantitative Effects of Diosmin on VSMC Function
The following tables summarize quantitative data reported for diosmin, a structurally related flavonoid to this compound. These values can serve as a preliminary guide for designing experiments with this compound, though empirical determination of this compound's specific activity is essential.
Table 1: Effect of Diosmin on Inflammatory Gene Expression in Vascular Smooth Muscle Cells (VSMCs)
| Gene | Treatment Condition | Fold Change (mRNA Expression) | Reference |
| IL-1β | Stenosis-induced | Decreased | [1][2] |
| IL-6 | Stenosis-induced | Decreased | [1][2] |
| MCP-1 | Stenosis-induced | Decreased | [1][2] |
| ICAM-1 | Stenosis-induced | Decreased | [1][2] |
| VCAM-1 | Stenosis-induced | Decreased | [1][2] |
| TNF-α | In patients with Chronic Venous Disease | ~3-fold decrease in plasma | [3] |
| IL-1β | In patients with Chronic Venous Disease | ~1.8-fold decrease in plasma | [3] |
| IL-6 | In patients with Chronic Venous Disease | ~1.3-fold decrease in plasma | [3] |
Note: The data for IL-1β, IL-6, MCP-1, ICAM-1, and VCAM-1 are from an in vivo mouse model of venous obstruction and represent the effect of diosmin on smooth muscle tissue. The data for TNF-α, IL-1β, and IL-6 in patients with Chronic Venous Disease reflect systemic changes and may not solely represent direct effects on VSMCs.
Table 2: Effect of Diosgenin on VSMC Proliferation
| Compound | Cell Type | Assay | IC50 | Reference |
| Diosgenin | Mouse Aortic Smooth Muscle Cells | Cell Viability Assay | 25.6 µM | [4] |
Note: Diosgenin is a sapogenin with a different chemical structure from this compound but provides an example of an IC50 value for a natural product on VSMC proliferation.
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Culture
Objective: To isolate and culture primary VSMCs from aortic tissue for in vitro experiments.
Protocol:
-
Tissue Isolation:
-
Euthanize a rodent (e.g., rat or mouse) according to approved animal protocols.
-
Sterilize the thoracic and abdominal area with 70% ethanol.
-
Make a midline incision to expose the thoracic cavity and carefully dissect the thoracic aorta.
-
Place the aorta in a sterile petri dish containing ice-cold Dulbecco's Modified Eagle Medium (DMEM).
-
-
Cell Isolation (Explant Method):
-
Under a dissecting microscope, carefully remove the adventitia (outer layer) and endothelium (inner layer) from the aorta.
-
Cut the remaining medial layer, rich in VSMCs, into small (1-2 mm²) pieces.
-
Place 4-5 tissue pieces into a 60 mm culture dish.
-
Add a minimal amount of DMEM supplemented with 20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine to allow the tissue to adhere to the dish.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24-48 hours, add 5 mL of culture medium.
-
VSMCs will begin to migrate out from the explants within 1-2 weeks.
-
-
Subculturing:
-
Once cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS).
-
Add 1 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate into new culture flasks at a desired density.
-
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of VSMCs.
Protocol:
-
Cell Seeding:
-
Seed VSMCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of this compound in serum-free or low-serum medium.
-
Replace the culture medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., Platelet-Derived Growth Factor, PDGF).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of VSMCs.
Protocol:
-
Cell Seeding:
-
Seed VSMCs in a 6-well plate and grow to 90-100% confluency.
-
-
Wound Creation:
-
Create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Western Blotting for Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins involved in inflammation and proliferation (e.g., NF-κB, MAPKs).
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat VSMCs with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the effect of this compound on the mRNA expression of inflammatory and oxidant genes.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat VSMCs with this compound for the desired time.
-
Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., IL-6, TNF-α, NOX1, NOX4), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR reaction using a real-time PCR system.
-
Include a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Anti-Inflammatory Signaling Pathway in VSMCs
This compound is suggested to downregulate inflammatory genes in VSMCs. A key pathway in vascular inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a hypothetical mechanism for this compound's action.
Workflow for Investigating this compound's Effect on VSMC Proliferation
The following diagram outlines the experimental workflow to assess the anti-proliferative effects of this compound on VSMCs.
References
- 1. What is the mechanism of Diosmin? [synapse.patsnap.com]
- 2. Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Diosmin Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin modulates vascular smooth muscle cell function by regulating cell viability, migration, and calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Cellular Uptake of Hidrosmina Using a Novel Fluorescent Probe Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hidrosmina, a synthetic bioflavonoid, is used in the treatment of chronic venous insufficiency. Understanding its cellular uptake and mechanism of action is crucial for optimizing its therapeutic efficacy. This document provides a detailed protocol for visualizing the cellular uptake of this compound by employing a fluorescently labeled derivative of its active metabolite, diosmetin. Since this compound is hydrolyzed to diosmetin before absorption, tracking a fluorescently tagged diosmetin provides a reliable method to monitor its entry and localization within cells.[1][2][3][4] This application note outlines the synthesis of a hypothetical fluorescent diosmetin probe, detailed protocols for cell culture, probe incubation, and fluorescence microscopy, along with methods for data quantification.
Introduction
This compound is a flavonoid drug that exerts beneficial effects on vascular tone. Following oral administration, it is metabolized to its aglycone, diosmetin, which is then absorbed and is responsible for the therapeutic activity.[2][3][4] Visualizing the cellular uptake of this active metabolite is essential for elucidating its pharmacokinetics at the cellular level. While some flavonoids possess intrinsic fluorescence, it is often not sufficient for high-resolution cellular imaging.[5][6][7][8][9] Therefore, the use of a bright and photostable fluorescent probe is a superior strategy.
This protocol describes a hypothetical approach where diosmetin is covalently linked to a fluorescent dye, creating "Diosmetin-Fluorophore," a tool to visualize its cellular entry and accumulation. This method allows for real-time imaging in live cells and quantitative analysis of uptake kinetics.
Principle of the Method
The core of this method is the use of a fluorescently labeled version of diosmetin. The flavonoid structure of diosmetin contains hydroxyl groups that can be used for chemical conjugation with a fluorescent dye.[10][11] Once the fluorescent probe is synthesized and purified, it can be incubated with cultured cells. The cellular uptake of the probe can then be visualized and quantified using fluorescence microscopy and flow cytometry.[12][13][14]
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines.
-
Cell Culture Media: Endothelial Cell Growth Medium, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Probe Synthesis:
-
Diosmetin
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
-
Reagents for Cell Staining:
-
Diosmetin-Fluorophore stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (for fixing cells, optional)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
-
Equipment:
-
Fluorescence microscope with appropriate filter sets
-
Flow cytometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Spectrofluorometer
-
Experimental Protocols
Protocol 1: Synthesis and Characterization of Diosmetin-Fluorophore (Hypothetical)
This protocol outlines a plausible, yet hypothetical, synthesis of a fluorescent diosmetin probe.
-
Functionalization of Diosmetin: To enable conjugation with an amine-reactive dye, diosmetin's hydroxyl group can be modified to introduce a primary amine. This can be achieved through a multi-step synthesis, for instance, by etherification with a protected amino-alcohol followed by deprotection.
-
Conjugation Reaction: a. Dissolve the amine-functionalized diosmetin in anhydrous DMF. b. Add an amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) in a 1:1.2 molar ratio (diosmetin:dye). c. Add triethylamine (2-3 equivalents) to catalyze the reaction. d. Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Purification: a. Monitor the reaction by thin-layer chromatography (TLC). b. Purify the crude product using silica gel column chromatography to separate the labeled product from unreacted dye and starting material.
-
Characterization: a. Confirm the structure of the Diosmetin-Fluorophore conjugate by mass spectrometry and NMR. b. Determine the absorption and emission spectra using a spectrophotometer and spectrofluorometer to confirm the fluorescent properties.
Protocol 2: Cell Culture and Seeding
-
Culture HUVEC cells in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
For fluorescence microscopy, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
For flow cytometry, seed cells in 6-well plates.
Protocol 3: Visualization of Diosmetin-Fluorophore Uptake by Fluorescence Microscopy
-
Prepare a working solution of Diosmetin-Fluorophore in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the Diosmetin-Fluorophore to the cells.
-
Incubate the cells for a desired period (e.g., 30 minutes, 1 hour, 2 hours) at 37°C. For time-lapse imaging, place the dish on a microscope stage with environmental control.
-
To stop the uptake, remove the probe-containing medium and wash the cells three times with cold PBS.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear stain.
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with different concentrations of Diosmetin-Fluorophore (e.g., 0, 1, 5, 10, 20 µM) for a fixed time (e.g., 1 hour).
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition.
Data Presentation
The quantitative data from flow cytometry experiments can be summarized in a table for easy comparison.
| Cell Line | Diosmetin-Fluorophore Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| HUVEC | 1 | 1 | 1500 |
| HUVEC | 5 | 1 | 7800 |
| HUVEC | 10 | 1 | 15200 |
| Fibroblasts | 5 | 1 | 6500 |
| Fibroblasts | 5 | 2 | 9800 |
Table 1: Hypothetical quantitative data of Diosmetin-Fluorophore uptake in different cell lines and conditions.
Mandatory Visualizations
Caption: Experimental workflow for visualizing this compound (diosmetin) uptake.
Caption: Hypothesized cellular uptake and signaling pathway of diosmetin.
Discussion and Troubleshooting
-
Probe Synthesis: The synthesis of the fluorescent probe is a critical step. The choice of fluorescent dye should be guided by the available microscope filter sets and the desire to minimize autofluorescence (longer wavelength dyes are often better).[10] The degree of labeling must be controlled to avoid altering the biological activity of diosmetin.
-
Probe Concentration: The optimal concentration of the Diosmetin-Fluorophore should be determined to achieve a good signal-to-noise ratio without causing cytotoxicity. A concentration range should be tested in a cell viability assay (e.g., MTT assay).
-
Uptake Mechanism: To investigate the mechanism of uptake, experiments can be performed at 4°C, which inhibits active transport processes, or in the presence of inhibitors of specific transporters.[15][16]
-
Phototoxicity and Photobleaching: Live-cell imaging should be performed with the lowest possible excitation light intensity and exposure times to minimize phototoxicity and photobleaching.
Conclusion
The use of a fluorescently labeled derivative of diosmetin offers a powerful tool for studying the cellular uptake of this compound's active metabolite. The protocols outlined here, though based on a hypothetical probe, provide a robust framework for researchers to design and execute experiments to visualize and quantify this process. Such studies will contribute to a better understanding of the cellular pharmacology of this compound and may aid in the development of more effective therapeutic strategies.
References
- 1. Amine uptake inhibition by diosmin and diosmetin in human neuronal and neuroendocrine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hidrosmina for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for researchers encountering solubility challenges with Hidrosmina in in vitro experimental settings. This compound, a synthetic flavonoid, exhibits poor aqueous solubility, which can significantly impact the accuracy and reproducibility of experimental results. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound, like many flavonoids, is a lipophilic molecule with low water solubility. Precipitation in aqueous cell culture media is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be higher than its solubility limit in the aqueous medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into the aqueous culture medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
Media Components: Interactions with proteins (e.g., in fetal bovine serum), salts, and other components in the culture medium can decrease the solubility of this compound.
-
pH and Temperature: The solubility of flavonoids can be pH-dependent. Changes in the pH or temperature of the medium can affect this compound's solubility.
-
Evaporation: Evaporation of the medium from culture plates can increase the concentration of all components, potentially pushing this compound above its solubility limit.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1][2][3][4][5] However, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. For some applications, ethanol can also be used, but it is generally less effective at dissolving flavonoids than DMSO.[1][2][3]
Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent like DMSO in your stock solution is a primary strategy.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. For weakly acidic flavonoids, increasing the pH of the medium can increase solubility. Conversely, for weakly basic flavonoids, decreasing the pH can be beneficial. It is essential to determine the pH-solubility profile of this compound to optimize this approach, while ensuring the chosen pH is compatible with your cell model.
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 80 and Pluronic® F-127 can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility.
-
Q4: Are there any potential downsides to using solubility-enhancing agents?
A4: Yes, while these agents are valuable tools, it is important to be aware of potential issues:
-
Cytotoxicity: Co-solvents and surfactants can be toxic to cells at higher concentrations. It is crucial to perform dose-response experiments to determine the maximum non-toxic concentration of any solubilizing agent in your specific cell line.
-
Interference with Assays: Solubilizing agents can sometimes interfere with experimental assays. For example, they might interact with assay reagents or alter cell membrane properties, affecting drug uptake.
-
Altered Bioavailability: The encapsulation of this compound in cyclodextrins or micelles can alter its free concentration and, consequently, its biological activity. It is important to consider how the formulation might affect the compound's interaction with its biological target.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Visible precipitate in stock solution (in DMSO) | Concentration is too high. | - Gently warm the solution (e.g., 37°C) and vortex or sonicate. - If precipitate remains, prepare a new, more dilute stock solution. |
| Precipitation upon dilution into aqueous medium | Solvent shock. | - Add the DMSO stock solution to a small volume of pre-warmed medium first, mix well, and then add this intermediate dilution to the final volume. - Vigorously vortex or pipette up and down immediately after adding the stock solution to the medium. |
| Final concentration exceeds aqueous solubility. | - Lower the final concentration of this compound in the assay. - Employ a solubility enhancement technique (see protocols below). | |
| Inconsistent or non-reproducible results | Incomplete dissolution or precipitation during the experiment. | - Visually inspect all wells for any signs of precipitation before and during the experiment. - Prepare fresh working solutions for each experiment. - Consider using a different solubility enhancement method. |
| Observed cytotoxicity at expected non-toxic concentrations of this compound | Cytotoxicity of the co-solvent or solubilizing agent. | - Run a vehicle control with the same concentration of the co-solvent/solubilizing agent to assess its toxicity. - Reduce the concentration of the co-solvent/solubilizing agent. |
Data Presentation: Solubility of Structurally Similar Flavonoids
Due to the limited availability of specific quantitative solubility data for this compound, the following tables present data for the structurally related flavonoids, Diosmin and Hesperidin. This information can serve as a valuable reference for estimating the solubility of this compound and for selecting appropriate solvents and pH conditions.
Table 1: Solubility of Diosmin in Various Solvents
| Solvent | Solubility (µg/mL) | Reference |
| Water (25°C) | 122 | [1][3] |
| DMSO | 50,000 | [1][3] |
| Ethanol (25°C) | < 1 | [1][3] |
| 0.1 M NaOH | Soluble | [1] |
| 1:4 DMSO:PBS (pH 7.2) | 200 | [5] |
Note: Data for Diosmin is presented as a representative flavonoid.
Table 2: Solubility of Hesperidin in Various Solvents and Aqueous Buffers
| Solvent/Buffer | pH | Solubility (µg/mL) | Reference |
| Water (25°C) | ~7.0 | 4.95 | [6] |
| Aqueous Buffer | 1.2 | Insoluble | [6] |
| Aqueous Buffer | 4.5 | ~5 | [7] |
| Aqueous Buffer | 6.8 | ~5 | [7] |
| Aqueous Buffer | 9.0 | Significantly Higher (with degradation) | [6] |
| DMSO | - | 5,000 | [4] |
| Dimethylformamide | - | 3,000 | [4] |
| 1:5 DMSO:PBS (pH 7.2) | 7.2 | 500 | [4] |
Note: Data for Hesperidin is presented as a representative flavonoid.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained.
-
If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Preparation of this compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Preparation of HP-β-CD Paste: In a mortar, add a small amount of deionized water to the calculated amount of HP-β-CD to form a thick paste.
-
Complexation: Slowly add the ethanolic solution of this compound to the HP-β-CD paste while continuously triturating with the pestle for 30-60 minutes.
-
Drying: Dry the resulting mixture to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.
-
Final Product: The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved solubility in aqueous solutions. This powder can be directly dissolved in cell culture medium for your experiments.
Protocol 3: Micellar Solubilization of this compound using Pluronic® F-127
Objective: To increase the apparent solubility of this compound in aqueous solution through the formation of micelles using Pluronic® F-127.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Aqueous buffer or cell culture medium
Procedure:
-
Preparation of the Drug-Surfactant Mixture: In a sterile microcentrifuge tube, mix equal volumes of the this compound stock solution in DMSO and the 20% Pluronic® F-127 stock solution in DMSO. For example, mix 10 µL of a 10 mM this compound stock with 10 µL of 20% Pluronic® F-127.
-
Dilution into Aqueous Medium: Immediately before use, add the mixture from step 1 to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration of this compound. It is important to add the mixture to the aqueous phase and not the other way around.
-
Mixing: Mix the final solution thoroughly by vortexing or pipetting to ensure the formation of micelles and encapsulation of this compound.
-
Final Concentration of Pluronic® F-127: Ensure the final concentration of Pluronic® F-127 in your assay is low enough to not cause cytotoxicity (typically ≤ 0.1%).
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate inflammatory and vascular signaling pathways. The following diagrams illustrate the potential mechanisms of action.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed activation of the eNOS signaling pathway by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for improving this compound solubility.
References
- 1. Diosmin [chembk.com]
- 2. Diosmin | 520-27-4 [chemicalbook.com]
- 3. Diosmin | Fisher Scientific [fishersci.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hidrosmina Concentration for Maximal Anti-inflammatory Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Hidrosmina concentration in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic flavonoid derived from diosmin, known for its vasoprotective and anti-inflammatory properties.[1][2] Its primary application is in the treatment of chronic venous insufficiency.[3][4][5] The exact anti-inflammatory mechanism is not fully elucidated, but it is understood to involve the protection of blood vessels, reduction of capillary fragility and permeability, and antioxidant effects.[3][4][6][7] Some studies suggest its action may be related to the inhibition of catechol-O-methyltransferase, an enzyme involved in the degradation of catecholamines.
Q2: What are the reported anti-inflammatory effects of this compound in vitro?
In vitro studies have demonstrated that this compound can stimulate endothelial nitric oxide (NO) production in a dose- and time-dependent manner.[8] It has also been shown to downregulate the expression of hyperglycemia-induced inflammatory and oxidant genes in vascular smooth muscle cells.[1][2][8] These effects contribute to its overall anti-inflammatory and antioxidant action.
Q3: What is a typical effective concentration range for flavonoids like this compound in vitro?
Based on studies with related flavonoids like diosmin, concentrations in the micromolar range, specifically 80 µM and 160 µM, have been used to assess in vitro anti-inflammatory effects.[2][9] However, the optimal concentration is cell-type dependent and should be determined empirically.
Troubleshooting Guides
Q: I am not observing an anti-inflammatory effect with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of a discernible anti-inflammatory response. Consider the following troubleshooting steps:
-
Concentration Optimization: The concentration of this compound may be suboptimal. It is recommended to perform a dose-response study to determine the effective concentration for your specific cell line and experimental conditions.
-
Cytotoxicity: At high concentrations, flavonoids can exhibit cytotoxic effects, which may mask any anti-inflammatory activity.[9][10] It is crucial to perform a cytotoxicity assay prior to the anti-inflammatory experiment to determine the non-toxic concentration range.
-
Solubility and Stability: this compound, like many flavonoids, may have poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent, such as DMSO, before diluting it in cell culture media. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels. Some flavonoids can also be unstable in cell culture media; preparing fresh solutions for each experiment is recommended.
-
Incubation Time: The duration of this compound treatment may be insufficient. A time-course experiment is advisable to identify the optimal incubation period for observing the desired anti-inflammatory effect.
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], TNF-α) may need to be optimized. An overly strong stimulus might overwhelm the anti-inflammatory capacity of this compound at the tested concentrations.
-
Cell Line and Passage Number: The responsiveness to this compound can vary between different cell lines. Ensure you are using an appropriate cell model for your study. Additionally, high passage numbers can lead to altered cellular responses. It is best to use cells with a low and consistent passage number.
Q: I am observing unexpected cytotoxicity in my experiments. How can I address this?
A: If you are encountering cytotoxicity, consider these points:
-
Perform a Cytotoxicity Assay: A preliminary cytotoxicity assay (e.g., MTT, LDH) is essential to establish the maximum non-toxic concentration of this compound for your chosen cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Purity of this compound: Verify the purity of your this compound compound, as impurities could contribute to cytotoxicity.
-
Pro-oxidant Effect: At higher concentrations, some flavonoids can act as pro-oxidants, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell death.[10] This underscores the importance of a careful dose-response analysis.
Data Presentation
Table 1: In Vitro Concentrations of this compound and Related Flavonoids
| Flavonoid | Cell Type | Concentration Range | Observed Effect | Reference |
| Hidrosmin | Vascular Smooth Muscle Cells | Not specified | Downregulation of inflammatory and oxidant genes | [8] |
| Hidrosmin | Human Endothelial Cells (HMEC-1) | Not specified | Dose- and time-dependent increase in NO production | [8] |
| Diosmin | Retinal Pigment Epithelium Cells | 80 µM, 160 µM | Cytoprotective effect | [2][9] |
Experimental Protocols
Protocol 1: Determination of Non-Toxic Concentration Range using MTT Assay
This protocol is a preliminary step to determine the appropriate concentration range of this compound for subsequent anti-inflammatory assays.
-
Cell Seeding: Seed cells (e.g., macrophages, endothelial cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Serial Dilutions: Prepare serial dilutions of this compound from the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the intended duration of your anti-inflammatory experiment (e.g., 24 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentrations that show minimal to no cytotoxicity for your anti-inflammatory assays.
Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Production
This protocol outlines a general procedure to assess the anti-inflammatory effect of this compound by measuring its impact on NO production in stimulated cells.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or endothelial cells in a 24-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL for macrophages) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Measurement of Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Generalized inflammatory signaling pathway potentially modulated by this compound.
References
- 1. Direct, real-time measurement of shear stress-induced nitric oxide produced from endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
Technical Support Center: Troubleshooting Inconsistent Results in Hidrosmina Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hidrosmina in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our endothelial permeability assay results with this compound between experiments. What are the common causes?
A1: Inconsistent results in endothelial permeability assays, such as the Transwell assay, can stem from several factors.[1] Key areas to investigate include:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluence of the endothelial monolayer can significantly impact barrier function.[2] Ensure you are using cells within a consistent and low passage number range and that the monolayer has reached full confluence before starting the experiment.
-
This compound Preparation: As a flavonoid, this compound may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent effective concentrations.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and variations in pipetting technique can all introduce variability.[1] Standardize all steps of the protocol across all experiments.
-
"Edge Effects": Wells on the perimeter of multi-well plates are prone to evaporation, which can alter cell growth and compound concentration. It is recommended to fill these outer wells with sterile media or PBS and not use them for experimental samples.
Q2: The effect of this compound on our endothelial cells seems to diminish over time in our assay. Why might this be happening?
A2: The perceived decrease in this compound's effect could be due to its metabolic instability in cell culture. Flavonoids can be metabolized by cells, leading to a lower effective concentration over longer incubation periods. Consider the following:
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal incubation time for observing this compound's effects before significant degradation occurs.
-
Metabolite Activity: The metabolites of this compound may have different biological activities than the parent compound. If feasible, investigate the effects of known metabolites in your assay.
-
Medium Refreshment: For longer-term experiments, consider a partial or full medium change with freshly prepared this compound to maintain a more consistent concentration.
Q3: We are not observing the expected decrease in endothelial permeability with this compound treatment. What could be the issue?
A3: If this compound is not producing the expected biological response, consider these possibilities:
-
Sub-optimal Concentration: The concentration of this compound being used may not be optimal for your specific cell type and assay conditions. Perform a dose-response experiment to identify the most effective concentration.
-
Cell Health: Ensure your endothelial cells are healthy and not stressed. Stressed cells may not respond appropriately to stimuli. Check for signs of contamination, such as mycoplasma.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the changes induced by this compound. Ensure your positive and negative controls are consistently showing a significant difference. For Transwell assays, this means a significant difference in permeability between untreated and induced-permeability wells.
-
Mechanism of Action: this compound is known to enhance endothelial function in part by stimulating endothelial nitric oxide synthase (eNOS) activity.[3] If the cells are not expressing sufficient levels of eNOS or if the signaling pathway is compromised, the effect of this compound may be blunted.
Troubleshooting Guides
Issue 1: High Background Signal in Permeability Assays
| Possible Cause | Recommended Solution |
| Incomplete Endothelial Monolayer | - Verify monolayer confluence visually using a microscope before the assay. - Perform a quality control check of the monolayer integrity using Transendothelial Electrical Resistance (TEER) measurements. - Optimize cell seeding density and incubation time to ensure a tight monolayer forms.[2] |
| Leakage from Transwell Insert | - Inspect inserts for any physical defects before seeding cells. - Ensure the insert is properly seated in the well to prevent leakage around the sides. |
| Non-specific Binding of Detection Molecule | - If using a fluorescent tracer like FITC-dextran, ensure it does not non-specifically bind to the plate or insert material. - Include control wells with no cells to measure background fluorescence. |
| Contamination | - Routinely test cell cultures for mycoplasma and other contaminants.[1] - Use sterile techniques throughout the assay procedure. |
Issue 2: Inconsistent this compound Efficacy
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound | - Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). - Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and consistent across all conditions. - Visually inspect the medium for any signs of precipitation after adding this compound. |
| Variability in Cell Passage Number | - Use cells from a narrow range of passage numbers for all experiments to avoid phenotypic drift.[2] - Thaw a new vial of cells from a master cell bank after a set number of passages. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation periods for all treatment conditions and replicates. - Stagger the addition of reagents if necessary to maintain consistent timing across a large number of plates. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - When plating cells, ensure they are evenly suspended before dispensing into wells. |
Quantitative Data Summary
The biological effects of this compound are dose-dependent. The following table summarizes representative data on the effect of this compound on a key marker of endothelial function, nitric oxide (NO) production, which is inversely related to endothelial permeability.
| This compound Concentration | Incubation Time | Fold Increase in NO Production (Mean ± SEM) |
| 0 µM (Control) | 90 min | 1.00 ± 0.00 |
| 10 µM | 90 min | 1.5 ± 0.12 |
| 30 µM | 90 min | 2.2 ± 0.18 |
| 50 µM | 90 min | 2.8 ± 0.25 |
Note: This data is illustrative and based on findings related to this compound's mechanism of action.[3] Optimal concentrations and effects may vary depending on the specific cell type and experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Endothelial Permeability (Transwell Assay)
Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs, HMEC-1)
-
Complete cell culture medium
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Permeability-inducing agent (e.g., VEGF, histamine) as a positive control
-
FITC-dextran (or other fluorescent tracer)
-
Assay buffer (e.g., phenol red-free medium)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a density optimized for monolayer formation (typically 2-4 days).
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Visually inspect the monolayer and, if possible, measure the TEER to confirm barrier integrity.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in assay buffer.
-
Apically add the this compound solutions to the Transwell inserts. Include vehicle controls and a positive control (permeability-inducing agent).
-
Incubate for the desired period (e.g., 1-24 hours).
-
-
Permeability Measurement:
-
Add FITC-dextran to the apical chamber of each insert.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect a sample from the basolateral chamber.
-
-
Data Analysis:
-
Measure the fluorescence of the samples from the basolateral chamber using a plate reader.
-
Calculate the percent permeability relative to the control groups. A decrease in fluorescence in the this compound-treated wells compared to the vehicle control (under stimulated conditions) indicates an enhancement of barrier function.
-
Visualizations
This compound Signaling Pathway in Endothelial Cells
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Workflow for a Transwell Permeability Assay
Caption: A typical workflow for assessing endothelial permeability using a Transwell assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting sources of variability in this compound assays.
References
overcoming challenges in the oral administration of Hidrosmina to rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Hidrosmina to rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for oral administration in rodents?
A1: this compound is a synthetic flavonoid derived from diosmin, and it is classified as a vasoprotective agent. It is known to be water-soluble, which is generally advantageous for oral formulation. However, like many flavonoids, challenges in its oral administration to rodents can arise from:
-
Limited Bioavailability Data: There is a notable lack of publicly available pharmacokinetic data (e.g., oral bioavailability, Cmax, Tmax) for this compound in rodent models. This makes it difficult to predict plasma concentrations and establish optimal dosing regimens.
-
Potential for Metabolism: While its exact metabolic pathway in rodents is not fully elucidated, its mechanism may involve the inhibition of catechol-O-methyltransferase (COMT). Flavonoids can also undergo first-pass metabolism in the gut and liver, potentially reducing systemic exposure.
-
Species-Specific Differences: The metabolism and pharmacokinetics of compounds can vary significantly between different rodent species (e.g., rats and mice) and strains. Therefore, findings from one species may not be directly translatable to another.
Q2: What are the known effects of orally administered this compound in rodents?
A2: Studies in diabetic mouse models have demonstrated the feasibility and efficacy of oral this compound administration. In these studies, this compound was administered in the drinking water at doses of 300 mg/kg/day and 600 mg/kg/day for several weeks. The observed effects included improved vascular function, reduced atherosclerotic plaque size, and decreased markers of inflammation and oxidative stress. These studies suggest that this compound stimulates endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production.
Q3: What is a suitable vehicle for the oral administration of this compound to rodents?
A3: Given that this compound is described as a water-soluble compound, sterile water or phosphate-buffered saline (PBS) at a neutral pH are suitable and recommended vehicles for oral gavage. For administration in drinking water, as has been done in published studies, ensuring the stability of the solution over the period between water changes is important.
Q4: Are there alternative methods to oral gavage for administering this compound to rodents?
A4: Yes, alternatives to oral gavage can be considered to reduce animal stress, especially for chronic dosing studies. These include:
-
Administration in Drinking Water: This method has been successfully used in studies with this compound in mice. It is crucial to monitor water consumption to ensure accurate dosing.
-
Formulation in Palatable Food or Gel: Incorporating the compound into a palatable diet, gel, or treat can encourage voluntary consumption. This method requires a training period for the animals.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inaccurate dosing technique.- Animal stress affecting gastrointestinal motility.- Differences in food consumption (for in-feed dosing).- Individual differences in metabolism. | - Ensure all personnel are thoroughly trained in oral gavage techniques.- Acclimatize animals to handling and the gavage procedure to reduce stress.- For in-feed or drinking water administration, house animals individually during dosing to accurately measure consumption.- Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable plasma concentrations of this compound. | - Poor oral absorption.- Rapid first-pass metabolism.- Issues with the formulation (e.g., degradation).- Analytical method not sensitive enough. | - Consider formulation strategies known to enhance flavonoid bioavailability, such as the use of absorption enhancers or nanoformulations (though this may alter the pharmacokinetic profile).- As this compound is a derivative of diosmin, which is metabolized to diosmetin, consider analyzing for potential metabolites in addition to the parent compound.- Prepare fresh dosing solutions daily and protect them from light to prevent degradation.- Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) for this compound in plasma. |
| Adverse effects observed in animals after oral gavage (e.g., distress, regurgitation). | - Incorrect gavage technique (e.g., esophageal or tracheal injury).- Dosing volume is too large.- The formulation is irritating. | - Review and refine the oral gavage technique. Ensure the gavage needle is the correct size and is inserted gently without force.- Adhere to recommended dosing volume limits (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).- Ensure the pH of the dosing solution is within a physiologically tolerable range (pH 4.5-8.0). |
Data Presentation
Pharmacokinetic Data for Diosmin (a related flavonoid) in Rats
| Species | Dose (Oral) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%F) | Reference |
| Sprague-Dawley Rat | 50 mg/kg | Micronized diosmin | ~0.2 | ~8.0 | 0.79 ± 0.36 | Not reported | |
| Sprague-Dawley Rat | 50 mg/kg | µSMIN Plus™ | ~0.8 | ~3.25 | 3.15 ± 0.16 | ~4-fold higher than micronized diosmin | [1] |
| Wistar Rat | 225 mg/kg | Diosmin suspension | Not specified | Not specified | Not specified | Not specified | [2] |
| Wistar Rat | 325 mg/kg | Diosmin suspension | Not specified | Not specified | Not specified | Not specified | [2] |
| Wistar Rat | 425 mg/kg | Diosmin suspension | Not specified | Not specified | Not specified | Not specified | [2] |
Note: Cmax, Tmax, and AUC values are for the metabolite diosmetin after enzymatic deconjugation of plasma samples.
Oral Dosing of this compound in Mice: Efficacy Studies
| Mouse Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Type 2 Diabetic (db/db) Mice | 600 mg/kg/day | In drinking water | 16 weeks | Improved vascular function in aorta and mesenteric arteries. | [3] |
| Type 1 Diabetic ApoE-deficient Mice | 300 mg/kg/day | In drinking water | 7 weeks | Reduced albuminuria and ameliorated renal pathological damage. Attenuated inflammatory and oxidative stress pathways. | [4] |
Experimental Protocols
Protocol for Oral Gavage of this compound in Rodents
This protocol provides a general guideline. Specifics should be adapted based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection or sterile PBS, pH 7.4)
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip):
-
Mice: 20-22 gauge, 1-1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes
-
Animal scale
2. Dosing Solution Preparation:
-
As this compound is water-soluble, calculate the required amount of this compound and vehicle to achieve the target concentration for the desired dose volume (typically 5-10 mL/kg).
-
Example for a 25g mouse at a 300 mg/kg dose:
-
Dose = 0.025 kg * 300 mg/kg = 7.5 mg
-
If using a dose volume of 10 mL/kg (0.25 mL for a 25g mouse), the concentration of the dosing solution should be 30 mg/mL (7.5 mg / 0.25 mL).
-
-
Dissolve the weighed this compound in the vehicle. Gentle warming or vortexing may be used to aid dissolution.
-
Prepare the solution fresh daily and protect it from light.
3. Animal Preparation and Dosing Procedure:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Properly restrain the animal to immobilize the head and neck without compromising respiration.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in place, administer the solution at a steady rate.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for several minutes post-dosing for any signs of distress.
Experimental Workflow for a Pharmacokinetic Study
Signaling Pathways
Proposed Vasoprotective Signaling Pathway of this compound
The vasoprotective effects of this compound are thought to be mediated through at least two interconnected pathways: the inhibition of Catechol-O-Methyltransferase (COMT) and the activation of the endothelial Nitric Oxide Synthase (eNOS) pathway.
Logical Relationship for Overcoming Oral Administration Challenges
This diagram illustrates the logical steps to address common challenges in the oral administration of compounds like this compound.
References
Technical Support Center: Strategies to Minimize Hidrosmina Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Hidrosmina degradation in cell culture media. By understanding the factors influencing its stability and implementing the strategies outlined below, you can ensure the accuracy and reproducibility of your experimental results.
Disclaimer: Specific stability data for this compound in cell culture media is limited. The following guidance is based on the well-documented behavior of structurally similar flavonoids, particularly diosmin, and general principles of flavonoid chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a synthetic derivative of diosmin, a naturally occurring flavonoid. It is used as a vasoprotective agent. In cell culture experiments, the stability of any test compound is crucial. Degradation of this compound can lead to an inaccurate assessment of its biological activity, as the effective concentration decreases over time and potential degradation products could have their own biological effects, confounding the results.
Q2: What are the primary factors that contribute to this compound degradation in cell culture media?
Several factors can contribute to the degradation of flavonoids like this compound in the aqueous, near-physiological pH environment of cell culture media:
-
pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote the autoxidation of flavonoids.
-
Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of photosensitive compounds like flavonoids.
-
Dissolved Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation.
-
Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) present in media components or supplements can catalyze oxidative reactions.
-
Media Components: Certain components of the culture medium, such as bicarbonate and some amino acids, may interact with and destabilize flavonoids.
-
Serum: While serum proteins can have a protective binding effect, enzymes present in serum may also contribute to metabolic degradation.
Q3: What are the visible signs of this compound degradation in my cell culture medium?
While not always apparent, signs of flavonoid degradation can include a change in the color of the medium (e.g., yellowing or browning), the formation of precipitates, or a decrease in the expected biological effect over time. However, significant degradation can occur without any visible changes.
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A stability study is recommended. This involves incubating this compound in your complete cell culture medium (including serum and other supplements) under your standard experimental conditions (37°C, 5% CO₂, humidity) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects. | This compound degradation leading to a lower effective concentration. | 1. Perform a stability study: Quantify this compound concentration over the time course of your experiment. 2. Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment and add to the media immediately before use. 3. Use stabilizing agents: Consider adding antioxidants like L-ascorbic acid or a chelating agent like EDTA to the culture medium. 4. Protect from light: Work with this compound solutions in a darkened environment and use light-blocking culture vessels. |
| Precipitate forms in the medium after adding this compound. | Poor solubility of this compound in the aqueous medium. | 1. Optimize stock solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. 2. Ensure final solvent concentration is low: Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity. 3. Pre-warm the medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. 4. Add dropwise while vortexing: Add the stock solution to the medium slowly while gently vortexing to ensure rapid and even dispersion. |
| Medium color changes (e.g., turns yellow/brown) after adding this compound. | Oxidative degradation of this compound. | 1. Minimize oxygen exposure: Use freshly prepared media and minimize the headspace in culture vessels. 2. Add antioxidants: Supplement the medium with L-ascorbic acid (see protocol below). 3. Use chelating agents: Add EDTA to chelate metal ions that catalyze oxidation (see protocol below). 4. Protect from light: Light can accelerate oxidative degradation. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions. | 1. Standardize protocols: Ensure consistent timing of this compound addition, incubation periods, and handling procedures. 2. Control environmental factors: Maintain strict control over temperature, CO₂, and humidity in the incubator. 3. Use fresh media and supplements: Lot-to-lot variability in media and serum can affect stability. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
HPLC-grade methanol and water
-
0.22 µm syringe filters
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in sterile DMSO.
-
Spike the Medium: Add the this compound stock solution to your complete cell culture medium to achieve the final desired working concentration. Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Dispense the spiked medium into sterile conical tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a cell culture incubator under standard conditions.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation (if serum is present):
-
Take a 100 µL aliquot of the medium.
-
Add 300 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a mobile phase suitable for flavonoid analysis (e.g., a gradient of methanol and water).
-
Detect this compound at its maximum absorbance wavelength (typically around 280 nm or 350 nm for flavonoids).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time.
-
Protocol 2: Using L-Ascorbic Acid as a Stabilizing Agent
L-Ascorbic acid (Vitamin C) is a potent antioxidant that can help prevent the oxidative degradation of this compound.
Materials:
-
L-Ascorbic acid (cell culture grade)
-
Sterile water or PBS
Methodology:
-
Prepare Ascorbic Acid Stock Solution: Prepare a fresh stock solution of L-ascorbic acid (e.g., 10 mM) in sterile water or PBS. Filter-sterilize using a 0.22 µm syringe filter.
-
Supplement the Medium: Add the ascorbic acid stock solution to your complete cell culture medium to a final concentration of 50-100 µM immediately before adding this compound.
-
Vehicle Control: Remember to include a vehicle control with the same concentration of ascorbic acid but without this compound to account for any effects of the antioxidant on your cells.
-
Note: Ascorbic acid itself can be unstable in culture media. For long-term experiments, consider replenishing it with each media change.
Protocol 3: Using EDTA as a Chelating Agent
EDTA (Ethylenediaminetetraacetic acid) chelates divalent metal ions that can catalyze the oxidative degradation of flavonoids.
Materials:
-
EDTA (cell culture grade, disodium salt)
-
Sterile water or PBS
Methodology:
-
Prepare EDTA Stock Solution: Prepare a 0.5 M EDTA stock solution in water and adjust the pH to 8.0 with NaOH to dissolve. Filter-sterilize using a 0.22 µm syringe filter.
-
Supplement the Medium: Add the EDTA stock solution to your complete cell culture medium to a final concentration of 10-100 µM.
-
Vehicle Control: Include a vehicle control with the same concentration of EDTA but without this compound.
-
Caution: EDTA can chelate essential divalent cations like Ca²⁺ and Mg²⁺, which are necessary for cell adhesion and other cellular processes. It is crucial to determine the optimal, non-toxic concentration of EDTA for your specific cell line through a dose-response experiment.
Data Presentation
Table 1: Factors Affecting this compound Stability in Cell Culture Media
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH (7.2-7.4) | Promotes autoxidation | Use freshly prepared media; consider buffering capacity. |
| Temperature (37°C) | Accelerates degradation | Minimize time at 37°C outside of necessary incubation; prepare solutions fresh. |
| Light Exposure | Induces photodegradation | Work in a darkened environment; use opaque or amber-colored vessels. |
| Dissolved Oxygen | Causes oxidative degradation | Use freshly prepared media; minimize headspace in culture vessels. |
| Metal Ions (Fe²⁺, Cu²⁺) | Catalyze oxidation | Add a chelating agent like EDTA (10-100 µM). |
| Serum Components | Can be protective (binding) or degradative (enzymes) | Be aware of the dual role; stability may differ in serum-free vs. serum-containing media. |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
Caption: Strategies to minimize this compound degradation.
Technical Support Center: Addressing Hidrosmina Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the autofluorescence of Hidrosmina in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural tendency of certain biological structures and compounds, including the flavonoid this compound, to emit light when excited by a light source, such as a laser in a fluorescence microscope. This intrinsic fluorescence can obscure the signal from the specific fluorescent probes used to label your target of interest, leading to a low signal-to-noise ratio and making it difficult to interpret your imaging data accurately.
Q2: What are the expected spectral properties of this compound's autofluorescence?
Q3: How can I determine if the fluorescence I'm seeing is from this compound or my specific label?
A3: The most straightforward method is to prepare a control sample that includes this compound but omits your fluorescent label (e.g., a primary and/or secondary antibody). Image this control sample using the same settings as your fully stained samples. Any signal detected in this control can be attributed to the autofluorescence of this compound or the inherent autofluorescence of the sample itself.
Q4: What are the primary strategies to mitigate this compound's autofluorescence?
A4: There are three main strategies to combat autofluorescence from this compound:
-
Spectral Separation: Choose fluorescent labels that have excitation and emission spectra that do not overlap with the expected autofluorescence of this compound.
-
Chemical Quenching: Treat your samples with chemical reagents that reduce or eliminate the fluorescence of this compound.
-
Computational Correction: Use software-based techniques like spectral unmixing to digitally separate the autofluorescence signal from your specific signal.
Troubleshooting Guides
This section provides solutions to common problems encountered when imaging samples containing this compound.
Problem: High background fluorescence in the green/yellow channel, obscuring the target signal.
Logical Workflow for Troubleshooting:
Caption: Decision workflow for addressing high background from this compound.
Solutions:
-
Spectral Separation: The most effective initial approach is to move your detection to a spectral window where this compound's autofluorescence is minimal. Shift to fluorophores that are excited by red or far-red lasers and emit in the far-red or near-infrared regions of the spectrum.
-
Chemical Quenching: If spectral separation is not feasible, consider using a chemical quenching agent. Sudan Black B is a common choice for reducing autofluorescence from lipophilic compounds and can be effective against flavonoid autofluorescence.[3] However, it's crucial to optimize the concentration and incubation time to avoid quenching your specific signal.
-
Spectral Unmixing: For researchers with access to a spectral confocal microscope, this powerful technique can computationally separate the emission spectrum of this compound from that of your fluorophore.[4][5]
Data Presentation
Table 1: Estimated Spectral Properties of this compound and Recommended Fluorophore Choices
| Compound | Estimated Excitation Max (nm) | Estimated Emission Max (nm) | Interfering Fluorophores | Recommended Alternative Fluorophores |
| This compound (based on Diosmin[1][2]) | ~275 (and likely broader in the blue region) | ~549 (broad emission in green/yellow) | FITC, Alexa Fluor 488, GFP, YFP | Alexa Fluor 647, Cy5, DyLight 649, Alexa Fluor 750 |
Table 2: Comparison of Autofluorescence Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Spectral Separation | Avoids excitation of this compound by using long-wavelength fluorophores. | Simple to implement; preserves sample integrity. | May require purchasing new antibodies/reagents and specialized imaging equipment. |
| Chemical Quenching (e.g., Sudan Black B) | Chemically modifies fluorescent molecules to reduce their emission. | Can be very effective; compatible with most standard microscopes. | May also quench the signal of interest; can introduce artifacts if not washed properly. |
| Spectral Unmixing | Computationally separates the emission spectra of different fluorophores. | Highly specific; can separate multiple overlapping signals. | Requires a spectral confocal microscope and specialized software; can be complex to set up.[4][5][6] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching
This protocol is for quenching autofluorescence on fixed and stained tissue sections or cells.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter through a 0.2 µm filter to remove any undissolved particles.[3]
-
Staining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Incubation with SBB: After the final washes of your staining protocol, incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark.[3]
-
Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS (3 x 5 minutes).[3]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Workflow for Spectral Unmixing
This protocol outlines the general steps for using spectral unmixing to separate this compound autofluorescence from your specific signal. This requires a confocal microscope with a spectral detector.
Experimental Workflow:
Caption: Workflow for spectral unmixing of this compound autofluorescence.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a control sample containing only the unstained cells/tissue with this compound to capture its autofluorescence spectrum.
-
For each fluorophore in your experiment, prepare a single-labeled control sample.
-
On the spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for each control sample.[6]
-
-
Acquire Experimental Data: Acquire a lambda stack of your fully stained experimental sample containing this compound.
-
Perform Linear Unmixing: In the microscope's software, use the reference spectra from the control samples to unmix the lambda stack from your experimental sample. The software will then generate separate images for each fluorophore and for the autofluorescence signal.[4][5]
By following these guidelines and protocols, researchers can effectively mitigate the challenges of this compound autofluorescence and obtain high-quality, reliable imaging data.
References
- 1. Simultaneous determination of diosmin and hesperidin in combined pharmaceutical preparation by synchronous fluorescence spectrofluorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees [frontiersin.org]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Enhanced Hidrosmina Detection via HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine High-Performance Liquid Chromatography (HPLC) protocols for enhanced Hidrosmina detection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).[1][2] 2. Mobile phase viscosity is too high. 3. Flow rate is too high. 4. Column temperature is too low. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component. 2. Reduce the viscosity of the mobile phase by adjusting the solvent composition or increasing the column temperature. 3. Reduce the flow rate. 4. Increase the column temperature. |
| No Peaks or Very Small Peaks | 1. Detector is off or not set to the correct wavelength.[2] 2. No sample was injected. 3. The concentration of this compound in the sample is too low.[1] 4. Sample degradation. | 1. Ensure the detector is on and set to an appropriate wavelength for this compound (e.g., ~280 nm or ~340 nm).[3] 2. Verify the injection process, including the autosampler sequence and syringe function.[4] 3. Concentrate the sample or inject a larger volume.[5][6] 4. Ensure proper sample storage and handling to prevent degradation. |
| Peak Tailing | 1. Column degradation or contamination.[1] 2. Interaction of the analyte with active sites on the column packing. 3. Incorrect mobile phase pH.[1] 4. Column overload.[1] | 1. Wash the column with a strong solvent or replace the column. 2. Add a competing base to the mobile phase (e.g., triethylamine) or use a column with end-capping. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 4. Dilute the sample.[4] |
| Peak Fronting | 1. Column overload.[1] 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample.[4] 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting | 1. Clogged column inlet frit. 2. Channeling in the column bed. 3. Co-elution with an interfering compound.[7] 4. Injector issue. | 1. Replace the column inlet frit. 2. Replace the column. 3. Optimize the mobile phase gradient or composition to improve separation. 4. Inspect and clean the injector. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.[1][2] 2. Contaminated mobile phase or detector cell.[1] 3. Leaking pump seals or fittings.[1][2] 4. Insufficient mobile phase mixing. | 1. Degas the mobile phase and purge the pump.[1][2] 2. Use high-purity solvents and flush the detector cell.[1] 3. Inspect the system for leaks and replace seals or tighten fittings as needed.[1][2] 4. Ensure proper mixing of mobile phase components. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.[1] 2. Fluctuations in column temperature.[1] 3. Changes in flow rate. 4. Column aging. | 1. Prepare mobile phase accurately and consistently.[1] 2. Use a column oven to maintain a constant temperature.[1] 3. Check the pump for proper function and ensure there are no leaks. 4. Use a guard column and monitor column performance over time. |
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC method for this compound analysis?
A common starting point for this compound analysis involves a reversed-phase C18 column with gradient elution.[3] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][8] Detection is usually performed using a UV detector at approximately 280 nm or 340 nm.[3]
2. How should I prepare my sample for this compound analysis?
Sample preparation is crucial for accurate and reproducible results.[5] A general procedure involves:
-
Extraction: If this compound is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[5]
-
Dissolution: Dissolve the extracted sample or standard in a solvent compatible with the mobile phase, such as methanol or a mixture of methanol and water.[6][9]
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column.[10]
3. What are the key parameters for HPLC method validation for this compound?
According to ICH guidelines, the key validation parameters for an HPLC method include:[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
4. What is system suitability testing and why is it important?
System suitability testing (SST) is an integral part of any HPLC analysis, performed before sample analysis to ensure the chromatographic system is performing adequately.[11][13] Key SST parameters include:
-
Resolution (Rs): A measure of the separation between two peaks. A value of >2 is generally desired.[14]
-
Repeatability (%RSD): The precision of replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.[14]
-
Tailing Factor (T): A measure of peak symmetry. A value of ≤2 is generally acceptable.[14]
-
Theoretical Plates (N): A measure of column efficiency.
5. How can I improve the resolution between this compound and its impurities?
To improve resolution, you can:
-
Optimize the mobile phase composition, including the organic solvent percentage and the pH of the aqueous phase.[1]
-
Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Change the column chemistry (e.g., a different stationary phase or a column with a smaller particle size).
-
Lower the flow rate.
-
Decrease the column temperature.
Experimental Protocols
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[15]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1-100 µg/mL).
Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 20 mg/mL) and transfer it to a suitable volumetric flask.[16]
-
Add a portion of the dissolution solvent (e.g., methanol), sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume.[16]
-
Centrifuge a portion of this solution to separate any undissolved excipients.[16]
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.[16]
Quantitative Data
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3][17] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][8] |
| Mobile Phase B | Acetonitrile or Methanol[3][8] |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm or 340 nm[3] |
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0[14] |
| Repeatability (%RSD for 6 injections) | ≤ 2.0%[14] |
| Tailing Factor (T) | ≤ 2.0[14] |
| Theoretical Plates (N) | > 2000[18] |
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[19] |
| Accuracy (% Recovery) | 98.0 - 102.0%[19] |
| Precision (%RSD) | ≤ 2.0%[19] |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | %RSD of results should remain within acceptable limits after minor changes to method parameters. |
Visualizations
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. ijpsi.org [ijpsi.org]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Hidrosmin-Associated Cytotoxicity in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with high concentrations of Hidrosmin in in vitro experiments. While published studies often report a favorable safety profile for Hidrosmin at effective concentrations, this guide addresses potential issues and offers mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: High concentrations of Hidrosmin are causing significant cell death in my experiments. Why might this be happening?
A1: While several studies report no significant cytotoxicity of Hidrosmin in cell lines like human kidney tubuloepithelial cells (HK2), vascular smooth muscle cells (VSMC), and endothelial cells at concentrations up to 1 mM, observing cytotoxicity at higher concentrations could be due to several factors:[1][2][3][4][5][6]
-
Concentration Threshold: You may have exceeded the cytotoxic threshold for your specific cell line. All compounds can become toxic at very high concentrations.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Hidrosmin compared to those reported in the literature (e.g., HK2, VSMC).
-
Solvent Toxicity: If using a solvent like DMSO to dissolve Hidrosmin, the final concentration of the solvent in your culture medium might be toxic. It is crucial to have a vehicle control to rule this out.[7]
-
Compound Stability: Degradation of Hidrosmin in the culture media over long incubation periods could potentially lead to the formation of cytotoxic byproducts.
-
Culture Conditions: Suboptimal culture conditions (e.g., nutrient depletion, pH shift) can exacerbate the cytotoxic effects of a compound.
Q2: What are the typical signs of cytotoxicity I should monitor for?
A2: Signs of cytotoxicity can manifest in various ways. Key indicators to monitor include:
-
A noticeable decrease in cell viability over time.
-
Changes in cell morphology, such as cells becoming rounded, detaching from the culture surface, or showing membrane blebbing.[7]
-
Reduced metabolic activity, which can be measured using assays like MTT or XTT.[7]
-
Increased release of lactate dehydrogenase (LDH), indicating compromised cell membrane integrity.[7]
-
Induction of apoptosis, characterized by cell shrinkage and caspase activation.[7]
Q3: How can I determine a safe and effective concentration range for Hidrosmin in my cell line?
A3: It is recommended to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). For therapeutic effect studies, it is advisable to use a concentration well below the CC50, often in the range of the 50% effective concentration (EC50), to minimize off-target effects.[7] A standard approach is to test serial dilutions of the compound, for instance, from 10 nM to 100 µM, in half-log10 steps to identify a responsive range.[8]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity Observed in a Dose-Response Experiment
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including a "vehicle-only" control. If the vehicle control shows toxicity, you need to reduce the final solvent concentration.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify your stock solution concentration and dilution calculations. If possible, confirm the concentration of your stock solution using an appropriate analytical method.
-
-
Possible Cause 3: Cell Plating Density.
-
Troubleshooting Step: The number of cells plated can influence the apparent IC50 value. Ensure you are using a consistent and appropriate cell density for your assay duration.
-
Issue 2: Cell Viability Decreases Significantly in Long-Term Experiments ( > 48 hours)
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Consider replenishing the media with fresh Hidrosmin at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration.
-
-
Possible Cause 2: Cumulative Cytotoxicity.
-
Troubleshooting Step: Lower the concentration of Hidrosmin to the lowest effective dose. You might also consider intermittent dosing schedules (e.g., 2 days on, 1 day off) if your experimental design allows.[7]
-
-
Possible Cause 3: Nutrient Depletion.
-
Troubleshooting Step: Ensure your culture medium has sufficient nutrients to support the cells for the duration of the experiment. Media replenishment can also help with this.
-
Data on Hidrosmin Cytotoxicity
The following table summarizes the reported effects of Hidrosmin on cell viability and proliferation in different cell lines.
| Cell Line | Concentration Range | Incubation Time | Assay | Observed Effect | Reference |
| HK2 (Human Kidney Tubuloepithelial Cells) | 0.3 mM, 1 mM | 24, 48, 72 hours | MTT | No adverse effect on cell viability | [1][2][3][5] |
| HK2 (Human Kidney Tubuloepithelial Cells) | 0.1, 0.3, 1 mM | 24, 48, 72 hours | BrdU | No significant reduction in cell proliferation | [1][2][3][5] |
| VSMC (Vascular Smooth Muscle Cells) | Not specified | Not specified | Not specified | Downregulated inflammatory and oxidant genes induced by hyperglycemia | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies that found no cytotoxic effects of Hidrosmin on HK2 cells.[1][2][3]
-
Cell Seeding: Plate human proximal tubule epithelial cells (HK2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Hidrosmin (e.g., 0.1, 0.3, and 1 mM) or vehicle control (e.g., 0.5% DMSO). Include a positive control for cytotoxicity (e.g., 10% DMSO) and a positive control for viability (e.g., 20% FBS).[1][2][3]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Assessment of Cell Proliferation using BrdU Assay
This protocol is based on the methodology used to assess the effect of Hidrosmin on the proliferation of HK2 cells.[1][2][3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells with Hidrosmin for the desired time points (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate for a specified period to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Detection: Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction and Measurement: Add the enzyme substrate to generate a colorimetric or chemiluminescent signal, and measure the output using a microplate reader.
Visualizing Hidrosmin's Mechanism and Experimental Workflow
Signaling Pathways Modulated by Hidrosmin
Hidrosmin has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Caption: Hidrosmin's mechanism of action involves the inhibition of pro-inflammatory pathways and activation of antioxidant responses.
Experimental Workflow for Assessing Cytotoxicity
The following workflow outlines the key steps in evaluating the potential cytotoxicity of Hidrosmin.
Caption: A generalized workflow for determining the in vitro cytotoxicity of Hidrosmin.
References
- 1. researchgate.net [researchgate.net]
- 2. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
controlling for vehicle effects in Hidrosmina animal studies
Technical Support Center: Hidrosmin Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for vehicle effects in animal studies involving Hidrosmin.
Frequently Asked Questions (FAQs)
Q1: What is Hidrosmin and why is vehicle selection critical in animal studies?
A1: Hidrosmin is a synthetic flavonoid drug used in the treatment of chronic venous insufficiency. It is a derivative of diosmin and exerts venotonic and vasoprotective effects. A significant challenge in preclinical animal studies is Hidrosmin's poor water solubility. This necessitates the use of a "vehicle," a substance that serves as a carrier to dissolve or suspend Hidrosmin for administration. The choice of vehicle is critical because the vehicle itself can have biological effects, potentially confounding the experimental results and leading to misinterpretation of Hidrosmin's true efficacy and toxicity. Therefore, proper vehicle controls are essential for isolating the pharmacological effects of Hidrosmin.
Q2: What are the most common vehicles used for administering Hidrosmin in animal studies?
A2: Given Hidrosmin's low aqueous solubility, several types of vehicles are commonly employed in preclinical research. These include:
-
Aqueous Suspensions: These are frequently used for oral administration. Common suspending agents include:
-
Carboxymethylcellulose (CMC): Often used as a 0.5% or 1% (w/v) solution in water.
-
Tragacanth Gum: Used to increase the viscosity of the vehicle and ensure a uniform suspension.
-
-
Solutions: For routes of administration requiring a soluble form, co-solvents may be used. However, their use should be carefully considered due to potential toxicity.
-
Polyethylene Glycol (PEG): Particularly PEG 400, can be used to dissolve poorly soluble compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but it can have significant biological effects and should be used with caution and at very low concentrations.
-
The ideal vehicle should be non-toxic, have no biological or pharmacological activity of its own, and not interact with the compound being tested.
Q3: What are the potential confounding effects of common vehicles?
A3: The vehicle, even if considered "inert," can induce physiological or pathological changes that may interfere with the study's outcome. For example:
-
Carboxymethylcellulose (CMC): High concentrations can alter gastrointestinal motility and nutrient absorption.
-
Polyethylene Glycol (PEG 400): Can have osmotic effects, potentially leading to diarrhea or affecting kidney function at high doses.
-
Dimethyl Sulfoxide (DMSO): Is known to have anti-inflammatory and antioxidant properties and can also enhance the penetration of other substances. These effects could mask or exaggerate the observed effects of Hidrosmin.
It is crucial to include a vehicle-only control group in the experimental design to account for these potential effects.
Q4: How should I design my experiment to properly control for vehicle effects?
A4: A robust experimental design is crucial for isolating the effects of Hidrosmin from those of the vehicle. The following experimental groups are recommended:
-
Naive/Untreated Group: This group receives no treatment and serves as a baseline for normal physiological parameters.
-
Vehicle Control Group: This group receives the vehicle alone, administered via the same route and in the same volume as the treatment group. This is the most critical control for identifying effects caused by the vehicle itself.
-
Hidrosmin Treatment Group(s): These groups receive Hidrosmin dissolved or suspended in the vehicle at different dose levels.
By comparing the Hidrosmin treatment groups to the vehicle control group, the specific effects of Hidrosmin can be determined.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected mortality or adverse effects in the vehicle control group. | The vehicle may have inherent toxicity at the administered dose or volume. | Review the literature for the safety of the chosen vehicle at the intended dose. Consider reducing the concentration or volume, or selecting an alternative, more inert vehicle. |
| High variability in results within the treatment group. | The drug may not be uniformly suspended in the vehicle, leading to inconsistent dosing. | Ensure the vehicle preparation protocol is robust. Use a homogenizer or sonicator to create a uniform suspension. Prepare the suspension fresh daily if stability is a concern. |
| No significant difference between the Hidrosmin treatment and vehicle control groups. | The vehicle may be masking the effect of Hidrosmin. For example, if the vehicle has anti-inflammatory properties, it could obscure the anti-inflammatory effects of Hidrosmin. | Research the potential pharmacological activity of your vehicle. If a confounding effect is suspected, consider using a different vehicle with a different mechanism of action or a more inert character. |
| Precipitation of Hidrosmin in the vehicle upon storage. | The formulation is not stable, leading to inaccurate dosing. | Conduct stability studies of the Hidrosmin-vehicle formulation. It may be necessary to prepare the formulation immediately before each administration. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle for Oral Administration
-
Materials:
-
Low-viscosity Carboxymethylcellulose sodium salt (CMC)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
-
Procedure:
-
Heat approximately half of the required volume of purified water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of cold purified water to the mixture and continue stirring until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before use.
-
Store at 4°C for up to one week.
-
Protocol 2: Preparation and Administration of a Hidrosmin Suspension
-
Materials:
-
Hidrosmin powder
-
Prepared 0.5% CMC vehicle
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Oral gavage needles
-
-
Procedure:
-
Calculate the required amount of Hidrosmin and vehicle based on the desired dose and the number of animals.
-
Weigh the appropriate amount of Hidrosmin powder.
-
If necessary, gently grind the Hidrosmin powder using a mortar and pestle to ensure a fine consistency.
-
Add a small amount of the 0.5% CMC vehicle to the Hidrosmin powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to create a uniform suspension. Alternatively, use a homogenizer for a more consistent suspension.
-
Administer the suspension to the animals via oral gavage at the predetermined volume. Ensure the suspension is well-mixed immediately before each administration.
-
Quantitative Data Summary
The following table provides an example of how to present data from a study designed to control for vehicle effects. The data is hypothetical and for illustrative purposes.
| Group | Treatment | Dose (mg/kg) | N | Edema Volume (mL) (Mean ± SD) | Inflammatory Marker (pg/mL) (Mean ± SD) |
| 1 | Naive | - | 10 | 0.15 ± 0.05 | 50 ± 10 |
| 2 | Vehicle Control | - | 10 | 0.85 ± 0.10 | 350 ± 40 |
| 3 | Hidrosmin | 50 | 10 | 0.50 ± 0.08 | 200 ± 35 |
| 4 | Hidrosmin | 100 | 10 | 0.30 ± 0.06 | 120 ± 25 |
| *p < 0.05 compared to Vehicle Control |
Visualizations
Experimental Workflow for Vehicle-Controlled Studies
Caption: Workflow for a vehicle-controlled animal study.
Decision Tree for Vehicle Selection
Caption: Decision-making process for selecting a suitable vehicle.
Hidrosmin's Potential Signaling Pathway
Caption: Potential anti-inflammatory pathway of Hidrosmin.
adjusting experimental conditions to study Hidrosmina's effects on nitric oxide production
Welcome to the technical support center for researchers studying the effects of Hidrosmina on nitric oxide (NO) production. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Issue 1: Low or No Detectable Nitric Oxide Signal
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Concentration or Incubation Time | - Ensure you are using an appropriate concentration range. For in vitro studies with diosmin (the aglycone of this compound), concentrations between 1 µM and 100 µM have been used.[1][2] - Optimize incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the peak of NO production. |
| Cell Health and Confluency | - Use healthy, low-passage endothelial cells (e.g., HUVECs). - Ensure cells are at an optimal confluency (typically 80-90%) at the time of the experiment. Over-confluent or sparse cultures can behave differently. |
| Assay Sensitivity | - The Griess assay has a detection limit of approximately 0.5 µM. If you expect low NO production, consider a more sensitive method like a fluorescent assay using DAF-FM diacetate.[3][4] - For the Griess assay, ensure complete reduction of nitrate to nitrite if measuring total NOx. |
| Reagent Issues (Griess Assay) | - Prepare Griess reagents fresh and protect them from light. - Ensure the pH of the reaction is acidic, as an alkaline pH can prevent proper color development. |
| Reagent Issues (DAF-FM Diacetate Assay) | - Protect DAF-FM diacetate from light and moisture. Prepare working solutions fresh. - Allow for a two-step incubation: first for the dye to enter the cells and then for intracellular esterases to cleave the diacetate group. |
Issue 2: High Background Signal or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Media Components | - Phenol red in cell culture media can interfere with colorimetric assays like the Griess assay. Use phenol red-free media for the experiment.[5] - Serum components can also interfere. Consider reducing serum concentration or using serum-free media during the final incubation period. |
| Sample Preparation | - Deproteinize samples (e.g., using zinc sulfate or ultrafiltration) before performing the Griess assay, as proteins can interfere with the reaction.[6] - Avoid acidic protein precipitation methods, which can lead to the loss of nitrite.[6] |
| Contamination | - Nitrite/nitrate contamination can be present in water, reagents, and labware. Use high-purity water and reagents and perform experiments in a clean environment.[6] |
| Cell Number Variation | - Ensure equal cell seeding density across all wells. Normalize the final results to the protein concentration of each well to account for variations in cell number. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on nitric oxide production?
A1: this compound stimulates endothelial nitric oxide synthase (eNOS) activity, leading to an increase in the production of nitric oxide.[7][8] This effect is mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which leads to the phosphorylation of eNOS at its activating serine residue (Ser1177).[9][10][11]
Q2: What cell types are appropriate for studying this compound's effects on NO production?
A2: Primary human umbilical vein endothelial cells (HUVECs) are a commonly used and relevant cell line.[1][2] Other endothelial cell lines, such as those derived from bovine aorta (BAECs) or mouse brain, can also be used.
Q3: What concentrations of this compound should I use in my in vitro experiments?
A3: While direct in vitro concentration studies for this compound are not widely published, studies on its aglycone, diosmin, suggest a range of 1 µg/mL to 10 µg/mL, and up to 250 µM, can be effective without causing significant cytotoxicity in endothelial cells.[2][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I confirm that the observed increase in NO is due to eNOS activation?
A4: You can use a selective eNOS inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), as a negative control. Pre-incubating the cells with L-NAME before adding this compound should block the increase in NO production if it is eNOS-dependent.[7]
Q5: Should I measure nitrite, nitrate, or both?
A5: Nitric oxide has a very short half-life and is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-).[6] Measuring both (total NOx) provides a more complete picture of total NO production. The Griess assay can be adapted to measure both by including a step to reduce nitrate to nitrite before the colorimetric reaction.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Nitric Oxide Production in HUVECs
| This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 1.2 ± 0.2 | 1.0 |
| 1 | 1.8 ± 0.3 | 1.5 |
| 10 | 3.1 ± 0.4 | 2.6 |
| 50 | 4.5 ± 0.5 | 3.8 |
| 100 | 4.8 ± 0.6 | 4.0 |
This table presents hypothetical data for illustrative purposes. One study found that diosmin increased nitric oxide production by approximately 1.39-fold at a single dose and 1.65-fold at a double dose in endothelial cells.[1]
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere and reach 80-90% confluency.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Replace the medium with fresh, phenol red-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).
-
For a negative control, pre-incubate some wells with an eNOS inhibitor like L-NAME (100 µM) for 30 minutes before adding this compound.
-
Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Measurement of Intracellular Nitric Oxide using DAF-FM Diacetate
-
Cell Seeding: Seed HUVECs on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy or plate readers.
-
Cell Loading:
-
Wash the cells with a serum-free buffer (e.g., HBSS).
-
Load the cells with 5 µM DAF-FM diacetate in the buffer for 30-60 minutes at 37°C.[13]
-
Wash the cells twice with the buffer to remove the excess probe.
-
Incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye.[13]
-
-
Cell Treatment: Add this compound at the desired concentrations to the cells.
-
Measurement:
-
Immediately begin imaging using a fluorescence microscope with excitation/emission wavelengths of approximately 495/515 nm.
-
Alternatively, use a fluorescence plate reader to quantify the signal over time.
-
-
Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular NO.
Mandatory Visualizations
Caption: this compound's proposed signaling pathway for eNOS activation.
Caption: Experimental workflows for measuring nitric oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Diosmin, Escin, and Bromelain on Human Endothelial Cells Derived from the Umbilical Vein and the Varicose Vein—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosmin enhances the anti-angiogenic activity of sildenafil and pentoxifylline against hepatopulmonary syndrome via regulation of TNF-α/VEGF, IGF-1/PI3K/AKT, and FGF-1/ANG-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosmin mitigates high glucose-induced endoplasmic reticulum stress through PI3K/AKT pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Hidrosmin and Diosmin in Venous Ulcer Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Hidrosmin and Diosmin, two flavonoid compounds employed in the management of venous disorders, with a specific focus on their potential application in a venous ulcer model. This analysis is based on available preclinical and clinical data, providing a framework for research and development professionals.
Introduction
Venous ulcers are the most severe manifestation of chronic venous insufficiency (CVI), characterized by impaired healing and significant impact on patient quality of life. Phlebotonics, such as Hidrosmin and Diosmin, are a class of drugs used to improve venous tone and microcirculation, thereby potentially aiding in the healing of these ulcers. Both Hidrosmin, a synthetic derivative, and its parent compound, Diosmin, a naturally occurring flavonoid, have demonstrated therapeutic effects in venous disorders. However, a direct comparative analysis of their efficacy specifically within a venous ulcer model is not extensively documented in current literature. This guide aims to synthesize the existing evidence to provide a comparative overview.
Mechanism of Action
Both Hidrosmin and Diosmin exert their therapeutic effects through multiple pathways that are crucial for the management of venous insufficiency and ulcer healing. Their primary mechanisms include enhancing venous tone, reducing inflammation, improving lymphatic drainage, and protecting the microcirculation.
Key Mechanisms of Action:
-
Enhanced Venous Tone: Both compounds prolong the vasoconstrictor effects of norepinephrine on the venous wall, leading to increased venous tone and reduced venous stasis.
-
Anti-inflammatory Effects: They inhibit the inflammatory cascade by reducing the expression of inflammatory mediators such as prostaglandins, thromboxanes, and cytokines. This is critical in the context of venous ulcers, where chronic inflammation is a key pathological feature.
-
Improved Microcirculation: Hidrosmin and Diosmin decrease capillary hyperpermeability and increase capillary resistance. They also inhibit leukocyte adhesion and activation, a crucial step in the inflammatory process that damages capillaries.
-
Lymphatic Drainage Improvement: Both flavonoids have been shown to improve lymphatic drainage, which helps in reducing edema, a common symptom of CVI.
-
Antioxidant Properties: Diosmin has been noted for its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms, which can protect endothelial cells from damage.
Signaling Pathways
The therapeutic effects of Hidrosmin and Diosmin are mediated through their influence on several key signaling pathways involved in inflammation and vascular function.
Caption: Signaling pathway in venous ulcer pathophysiology and points of intervention for Hidrosmin and Diosmin.
Comparative Efficacy Data
While direct comparative trials in a venous ulcer model are lacking, the following tables summarize available data for each compound in relevant clinical settings.
Table 1: Clinical Efficacy of Hidrosmin in Chronic Venous Insufficiency
| Parameter | Hidrosmin | Diosmin | Source |
| Patient Population | 10 patients with chronic venous insufficiency | 10 patients with chronic venous insufficiency | |
| Treatment Duration | 90 days | 90 days | |
| Primary Outcome | Superior improvement in subjective symptomatology (heaviness, local tenderness, cramps, paresthesias) | Less improvement in subjective symptomatology compared to Hidrosmin | |
| Secondary Outcome | Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) | Less pronounced improvement in objective signs | |
| Adverse Events | No significant adverse reactions reported | No significant adverse reactions reported |
Note: This study suggests Hidrosmin may be superior in improving subjective symptoms of CVI at a lower posology, though it was not specific to venous ulcers.
Table 2: Clinical Efficacy of Diosmin (as part of MPFF) in Venous Leg Ulcers
| Study | Patient Population | Treatment | Healing Rate | Key Findings |
| Guilhou et al., 1997 | 107 patients with venous ulcers | Daflon 500 mg (90% diosmin, 10% hesperidin) + compression vs. Placebo + compression (2 months) | 32% in Daflon group vs. 13% in placebo group for ulcers ≤10 cm | Significantly more patients with complete ulcer healing in the Daflon group for ulcers ≤10 cm. |
| Coleridge-Smith et al., 2005 (Meta-analysis) | 723 patients | MPFF + compression vs. Placebo/no treatment + compression | 32% greater chance of healing with MPFF at 6 months | MPFF is an effective adjunct to compression therapy for venous ulcer healing. |
Experimental Protocols
Detailed experimental protocols for a direct comparison in a venous ulcer model are not available. However, a venous obstruction model has been used to study the effects of Diosmin, which can serve as a basis for future comparative studies.
Experimental Workflow: Murine Model of Iliac Vein Stenosis
This workflow is adapted from a study investigating the effects of Diosmin on vascular leakage and inflammation.
Caption: Experimental workflow for a venous obstruction model to evaluate phlebotonics.
To adapt this model for a venous ulcer study, a full-thickness wound would be created on the affected limb following the induction of venous hypertension. Ulcer healing would then be monitored over time through planimetry and histological analysis.
Discussion and Future Directions
The available evidence suggests that both Hidrosmin and Diosmin are effective in managing symptoms of chronic venous insufficiency. Clinical data robustly supports the use of Diosmin, particularly as part of the micronized purified flavonoid fraction (MPFF), as an adjunct to compression therapy to accelerate the healing of venous ulcers.
For Hidrosmin, while a direct comparison suggests potential superiority in alleviating subjective CVI symptoms, there is a notable lack of specific data on its efficacy in venous ulcer healing. Given that Hidrosmin is a derivative of Diosmin and shares its core mechanisms of action, it is plausible that it would also be effective in a venous ulcer model. However, dedicated preclinical and clinical studies are necessary to confirm this and to establish its relative potency and optimal dosage.
Future research should focus on direct, head-to-head comparative studies of Hidrosmin and Diosmin in a standardized, reproducible venous ulcer model. Such studies should quantify healing rates, changes in ulcer size, and modulation of inflammatory and angiogenic markers to provide a definitive comparison of their therapeutic efficacy.
Conclusion
Both Hidrosmin and Diosmin are valuable therapeutic options for venous disorders. Diosmin has a more established evidence base for its efficacy in promoting the healing of venous ulcers. While Hidrosmin shows promise, further research is required to fully elucidate its efficacy in this specific and challenging clinical context. For drug development professionals, the potential for a more potent derivative in Hidrosmin warrants further investigation, with a clear need for robust preclinical and clinical trials focused on venous ulcer healing.
validation of Hidrosmina's anti-edema effects in a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the anti-edema effects of Hidrosmina, a synthetic bioflavonoid, against other therapeutic alternatives, supported by available experimental data. The information is intended to offer an objective overview for research and drug development professionals.
Executive Summary
This compound has demonstrated notable efficacy in reducing edema associated with chronic venous insufficiency (CVI). Clinical studies indicate that this compound provides a significant reduction in swelling compared to placebo and shows superiority in alleviating subjective symptoms when compared to Diosmin, a commonly used venoactive agent. While direct head-to-head quantitative data on edema reduction between this compound and Diosmin is limited, the available evidence suggests this compound is a potent agent for managing edema in CVI.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials evaluating the anti-edema effects of this compound and Diosmin.
Table 1: this compound vs. Placebo - Anti-Edema Effects
| Parameter | This compound | Placebo | Study Design | Duration |
| Reduction in Swelling | 10% | Not specified | Double-blind, placebo-controlled | 45 days |
| Subjective Symptom Improvement | Marked reduction | Less significant | Double-blind, placebo-controlled | 45 days |
Data from a study on patients with chronic venous insufficiency.[1][2]
Table 2: this compound vs. Diosmin - Comparative Efficacy
| Parameter | This compound | Diosmin | Study Design | Duration |
| Superiority in Most Parameters | Yes | No | Controlled, double-blind | 90 days |
| Improvement in Subjective Symptoms | Very superior | - | Controlled, double-blind | 90 days |
| Objective Signs (Edema, Skin Trophism) | Improvement noted, but not statistically quantified | Improvement noted, but not statistically quantified | Controlled, double-blind | 90 days |
This study highlighted that the clinical improvement in subjective symptoms was more pronounced than in objective signs like edema.[3][4]
Table 3: Diosmin - Anti-Edema Effects from a Separate Study
| Parameter | Before Treatment (Mean) | After Treatment (Mean) | Study Design | Duration |
| Leg Circumference | 30.74 cm | 29.11 cm | - | 3 months |
Data from a study evaluating the effects of Diosmin on patients with chronic venous disorders.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to provide a deeper understanding of the presented data.
This compound vs. Placebo: Double-Blind Clinical Trial
-
Objective: To assess the effectiveness of this compound in patients with chronic venous insufficiency of the lower limbs.[2]
-
Study Design: A double-blind, placebo-controlled trial.[2]
-
Participants: 57 patients with varicose veins, ankle swelling, and local pain and heaviness in the legs.[2]
-
Treatment Groups:
-
Duration: 45 days.[2]
-
Efficacy Assessment:
This compound vs. Diosmin: Comparative Double-Blind Clinical Trial
-
Objective: To compare the therapeutic efficacy of this compound versus Diosmin in patients with chronic venous insufficiency.[3]
-
Study Design: A controlled, double-blind clinical trial.[3]
-
Participants: 20 patients with chronic venous insufficiency with varicose symptomatology in the lower limbs.[3]
-
Treatment Groups:
-
Duration: 90 days, with therapeutic controls on days 15, 30, 60, and 90.[3]
-
Efficacy Assessment:
-
Clinical Examinations: Physical exam, phlebography, electrocardiogram, and ophthalmological examination.[3]
-
Biochemical Analyses: Hemogram, globular sedimentation rate, platelet counts, etc.[3]
-
Subjective and Objective Symptoms: Evaluation of heaviness, local tenderness, cramps, paresthesias, edema, and skin trophism.[3]
-
Mechanism of Action and Signaling Pathways
This compound, a derivative of Diosmin, is believed to share its fundamental mechanisms of action in improving venous tone, enhancing lymphatic drainage, and exerting anti-inflammatory effects.
Anti-Edema and Anti-inflammatory Signaling Pathway of Diosmin/Hidrosmina
Caption: Mechanism of this compound/Diosmin in CVI.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Antioxidant Activity of Hidrosmina: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of Hidrosmina, a synthetic flavonoid. The data presented is compiled from preclinical studies, offering insights into its potential mechanisms of action and therapeutic applications in conditions associated with oxidative stress.
Overview of this compound's Antioxidant Properties
This compound, a derivative of diosmin, has demonstrated notable antioxidant effects in various experimental models.[1][2] Its primary mechanism involves both direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.[3] Studies suggest that this compound's phenolic structure contributes to its ability to neutralize free radicals.[3] Furthermore, it has been shown to influence key signaling pathways involved in the cellular response to oxidative stress, such as the NF-κB and NRF2 pathways.[1][2]
In Vitro Antioxidant Activity
The in vitro antioxidant capacity of this compound has been assessed in cell culture models, primarily focusing on its effects on cells challenged with high glucose and inflammatory cytokines to mimic disease states.
Quantitative Data Summary
| Cell Line | Treatment Conditions | Parameter Measured | Key Findings | Reference |
| Human Kidney 2 (HK2) cells | High-glucose (24h) | Gene expression of pro-oxidant enzymes (NOX1, NOX4) | Dose-dependent reduction in expression. | [1] |
| Human Kidney 2 (HK2) cells | High-glucose (24h) | Gene expression of antioxidant enzymes (SOD1, CAT) | Dose-dependent increase in expression. | [1][4] |
| Human Kidney 2 (HK2) cells | Inflammatory cytokines (IL-6 + IFNγ) | Gene expression of pro-oxidant enzymes (NOX1, NOX4) | Inhibition of cytokine-induced expression. | [5] |
| Human Kidney 2 (HK2) cells | Inflammatory cytokines (IL-6 + IFNγ) | Gene expression of antioxidant enzymes (SOD1, CAT) | Upregulation of antioxidant gene expression. | [5] |
| Vascular Smooth Muscle Cells (VSMC) | High-glucose | Gene expression of pro-oxidant genes | Dose-dependent reduction in expression. | [6][7] |
| Vascular Smooth Muscle Cells (VSMC) | High-glucose | Gene expression of antioxidant genes | Upregulation of antioxidant gene expression. | [6][7] |
Experimental Protocols
Cell Culture and Treatment: Human proximal tubule epithelial cells (HK2) or vascular smooth muscle cells (VSMC) are cultured under standard conditions. To induce oxidative stress, cells are exposed to high-glucose media (e.g., 30 mmol/L glucose) or a combination of pro-inflammatory cytokines (e.g., IL-6 and IFNγ) for specified durations (e.g., 6-24 hours).[1][6] this compound is added to the culture media at various concentrations (e.g., 0.1, 0.3, 1 mM) prior to or concurrently with the oxidative challenge.[1][8]
Gene Expression Analysis (Real-Time PCR):
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
Real-Time PCR: Quantitative PCR is performed using specific primers for target genes (e.g., NOX1, NOX4, SOD1, CAT) and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the ΔΔCt method.[1]
In Vivo Antioxidant Activity
The in vivo antioxidant effects of this compound have been evaluated in animal models of diseases characterized by oxidative stress, such as diabetic nephropathy and atherosclerosis.
Quantitative Data Summary
| Animal Model | Treatment | Parameter Measured | Key Findings | Reference |
| Streptozotocin-induced diabetic ApoE KO mice | 300 mg/kg/day this compound (7 weeks) | Superoxide anion production in the kidney | Significant reduction compared to untreated diabetic mice. | [1] |
| Streptozotocin-induced diabetic ApoE KO mice | 300 mg/kg/day this compound (7 weeks) | Gene expression of pro-oxidant enzymes (Nox1, Nox4) in the kidney | Significant reduction in gene expression. | [1] |
| Streptozotocin-induced diabetic ApoE KO mice | 300 mg/kg/day this compound (7 weeks) | Gene expression of antioxidant enzymes (Sod1, Cat) in the kidney | Approximately two-fold increase in gene expression. | [1] |
| Streptozotocin-induced diabetic ApoE KO mice | This compound treatment (7 weeks) | 8-OhdG (marker of oxidative DNA damage) in atheroma plaques | 43 ± 8% reduction compared to untreated diabetic mice. | [6] |
| Streptozotocin-induced diabetic ApoE KO mice | This compound treatment (7 weeks) | Gene expression of pro-oxidant enzymes (NOX1, NOX4) in the aorta | Downregulation of gene expression. | [6] |
| Streptozotocin-induced diabetic ApoE KO mice | This compound treatment (7 weeks) | Gene expression of antioxidant enzymes (SOD1, Catalase) in the aorta | Upregulation of gene expression. | [6] |
Experimental Protocols
Animal Models: Diabetes is induced in mice (e.g., Apolipoprotein E deficient - ApoE KO) via intraperitoneal injections of streptozotocin (STZ).[1][6] The development of diabetes is confirmed by monitoring blood glucose levels.
Drug Administration: this compound is administered orally, typically mixed with the chow or via oral gavage, at a specified dose (e.g., 300 mg/kg/day) for a defined period (e.g., 7 weeks).[1][9]
Assessment of Oxidative Stress:
-
Superoxide Anion Detection: Dihydroethidium (DHE) staining is used on tissue sections (e.g., kidney) to visualize superoxide production.[1]
-
Gene Expression Analysis: Tissues of interest (e.g., kidney, aorta) are harvested, and RNA is extracted for real-time PCR analysis of pro- and antioxidant enzyme gene expression as described for the in vitro protocol.[1][6]
-
Immunohistochemistry: Tissue sections are stained with antibodies against markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OhdG), to quantify oxidative DNA damage.[6]
Visualizing Mechanisms and Workflows
Caption: this compound's antioxidant signaling pathway.
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Experimental workflow for in vivo antioxidant studies.
Cross-Validation and Conclusion
The available data demonstrates a strong correlation between the in vitro and in vivo antioxidant activities of this compound. In vitro, this compound directly protects cells from oxidative insults by modulating the expression of key pro- and antioxidant enzymes.[1][5] These findings are validated in vivo, where oral administration of this compound leads to a reduction in oxidative stress markers and a rebalancing of the redox state in target tissues of a disease model.[1][6]
The consistent effects observed across both experimental settings suggest that this compound's antioxidant properties are robust and translate from a cellular to a systemic level. This cross-validation supports the potential of this compound as a therapeutic agent for diseases with an underlying oxidative stress component. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hidrosmin.com [hidrosmin.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Analysis of Gene Expression Profiles Induced by Hidrosmina and Other Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of the gene expression profiles induced by the synthetic flavonoid Hidrosmina and other naturally occurring flavonoids. This document synthesizes experimental data to illuminate the distinct and overlapping molecular pathways modulated by these compounds, offering valuable insights for therapeutic development.
This compound, a synthetic flavonoid, is utilized for the treatment of chronic venous insufficiency.[1][2] Its therapeutic effects, like those of other flavonoids, are rooted in its ability to modulate cellular processes at the genetic level. Understanding the specific gene expression signatures elicited by this compound in comparison to other well-researched flavonoids such as diosmin, hesperidin, quercetin, and rutin is crucial for optimizing its clinical use and exploring new therapeutic avenues. This guide presents a detailed comparison based on available scientific literature, focusing on key signaling pathways and cellular responses.
Comparative Gene Expression Profiles
The following tables summarize the modulatory effects of this compound and other selected flavonoids on the expression of key genes implicated in inflammation, oxidative stress, and cellular metabolism. The data is compiled from various in vitro and in vivo studies.
Table 1: Modulation of Inflammatory Gene Expression
| Flavonoid | Target Gene(s) | Effect on Expression | Experimental Model | Reference |
| This compound | Inflammatory cytokines (e.g., IL-6) | Downregulation | Human tubuloepithelial cells exposed to high-glucose or cytokines.[1][2][3] | [1][2][3] |
| Diosmin | Pro-inflammatory cytokines, NF-κB | Downregulation | Lipopolysaccharide (LPS)-induced acute lung injury in mice.[4] | [4] |
| Hesperidin | Pro-inflammatory genes | Downregulation | Peripheral blood mononuclear cells from subjects with elevated blood pressure.[5] | [5] |
| Quercetin | TNF-α, NF-κB | Downregulation | Human peripheral blood mononuclear cells; Adipose tissue of diet-induced obese mice.[6][7] | [6][7] |
| Rutin | Flavonoid biosynthesis genes (e.g., FLS, F3'H) | Upregulation | Capparis spinosa treated with salicylic acid and methyl jasmonate.[8] | [8] |
Table 2: Modulation of Oxidative Stress-Related Gene Expression
| Flavonoid | Target Gene(s) | Effect on Expression | Experimental Model | Reference |
| This compound | NOX1, NOX4 (pro-oxidant) | Downregulation | Human tubuloepithelial cells exposed to high-glucose.[1][3] | [1][3] |
| SOD1, CAT (antioxidant) | Upregulation | Human tubuloepithelial cells exposed to high-glucose.[1][3] | [1][3] | |
| Hesperidin | Not explicitly detailed in provided search results | - | - | - |
| Quercetin | NF-κB, NADPH oxidases | Downregulation | Adipose tissue of diet-induced obese mice.[6] | [6] |
| Antioxidant enzymes | Upregulation | Adipose tissue of diet-induced obese mice.[6] | [6] | |
| Rutin | Not explicitly detailed in provided search results | - | - | - |
Table 3: Modulation of Other Key Gene Expression
| Flavonoid | Target Gene(s) | Effect on Expression | Experimental Model | Reference |
| This compound | p16INK4a (cell cycle inhibitor) | Downregulation | Kidneys of diabetic mice.[1][2] | [1][2] |
| Diosmin | MyoG, MyHC (myogenesis) | Downregulation (at higher concentrations) | C2C12 myoblasts.[9] | [9] |
| Hesperidin | DHRS9 (insulin resistance-related) | Downregulation | Peripheral blood mononuclear cells from subjects with elevated blood pressure.[5] | [5] |
| Quercetin | SREBP-1c, FAS (lipogenesis) | Downregulation | HepG2 cells.[10] | [10] |
| Genes for mitochondrial oxidative phosphorylation | Upregulation | Adipose tissue of diet-induced obese mice.[6] | [6] | |
| Rutin | Rutin biosynthetic pathway genes (e.g., 4CL, FLS) | Upregulation | Capparis spinosa.[8] | [8] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer context for the presented data.
This compound Gene Expression Analysis in Human Kidney Cells
-
Cell Line: Human kidney proximal tubule cells (HK-2).
-
Treatment: Cells were exposed to high glucose (30 mM) or a combination of IL-6 and IFNγ to induce inflammatory and oxidative stress. This compound was then added at various concentrations.
-
Gene Expression Analysis: Total RNA was extracted, and the expression of target genes was quantified using real-time polymerase chain reaction (RT-PCR).[1][3]
Diosmin Gene Expression Analysis in a Mouse Model of Lung Injury
-
Animal Model: BALB/c mice.
-
Induction of Injury: Acute lung injury was induced by intraperitoneal injection of lipopolysaccharide (LPS).
-
Treatment: Diosmin was administered orally prior to LPS injection.
-
Gene Expression Analysis: The expression of pro-inflammatory cytokines and NF-κB in lung tissue was assessed.[4]
Hesperidin Transcriptomic Analysis in Human Subjects
-
Study Design: A randomized controlled trial (CITRUS study).
-
Participants: Subjects with elevated blood pressure and stage 1 hypertension.
-
Intervention: Participants consumed a control drink, orange juice (containing hesperidin), or enriched orange juice for 12 weeks.
-
Gene Expression Analysis: Transcriptomic profiling of peripheral blood mononuclear cells was performed to identify differentially expressed genes.[5]
Quercetin Gene Expression Analysis in a Mouse Model of Obesity
-
Animal Model: C57BL/6J mice.
-
Diet: Mice were fed a high-fat, high-sucrose Western diet with or without quercetin supplementation for 18 weeks.
-
Gene Expression Analysis: Comprehensive gene expression analysis was conducted on epididymal adipose tissue.[6]
Rutin Gene Expression Analysis in Capparis spinosa
-
Plant Material: Capparis spinosa (Caper).
-
Treatment: Plants were treated with different concentrations of salicylic acid (SA) and methyl jasmonate (MeJA).
-
Gene Expression Analysis: The expression of genes involved in the rutin biosynthetic pathway was evaluated in leaf tissues using quantitative real-time PCR (qRT-PCR).[8]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by flavonoids and a typical experimental workflow for gene expression analysis.
Concluding Remarks
This comparative analysis reveals that this compound shares common mechanisms of action with other flavonoids, particularly in the downregulation of inflammatory and oxidative stress-related genes. Its ability to inhibit the NF-κB pathway and reduce the expression of pro-oxidant enzymes, while upregulating antioxidant defenses, aligns with the activities of well-characterized flavonoids like diosmin and quercetin.
However, nuances in their gene expression profiles exist, likely attributable to differences in their chemical structures, bioavailability, and the specific experimental models used. For instance, the detailed effects of hesperidin on a broader range of inflammatory genes and the impact of rutin on oxidative stress pathways in mammalian systems require further investigation for a more direct comparison with this compound.
The data presented herein underscores the therapeutic potential of flavonoids in modulating gene expression to combat diseases characterized by inflammation and oxidative stress. For drug development professionals, this comparative guide offers a foundation for understanding the molecular basis of this compound's efficacy and provides a framework for future research aimed at identifying novel therapeutic targets and developing more effective flavonoid-based therapies. Further head-to-head comparative studies employing standardized experimental conditions are warranted to fully elucidate the subtle yet potentially significant differences in the gene expression profiles induced by these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the consumption of hesperidin in orange juice on the transcriptomic profile of subjects with elevated blood pressure and stage 1 hypertension: A randomized controlled trial (CITRUS study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin suppresses immune cell accumulation and improves mitochondrial gene expression in adipose tissue of diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and tissue-specific expression of rutin biosynthetic pathway genes in Capparis spinosa elicited with salicylic acid and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosmin Promotes Myogenesis via Activating the Akt/FOXO1 Pathway to Facilitate the Proliferation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
validating the clinical efficacy of Hidrosmina in chronic venous insufficiency through meta-analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytical perspective on the clinical efficacy of Hidrosmina for the treatment of Chronic Venous Insufficiency (CVI). Drawing from available clinical data, this document compares this compound with other therapeutic alternatives and presents supporting experimental evidence to inform research and development in vascular medicine.
Comparative Efficacy Analysis
This compound vs. Placebo
Clinical evidence strongly supports the efficacy of this compound in alleviating the symptoms of CVI compared to placebo. A notable double-blind, placebo-controlled trial demonstrated significant improvements in patients treated with this compound.[1][2][3]
Table 1: Summary of this compound vs. Placebo Clinical Trial Data
| Parameter | This compound (200 mg, 3 times daily) | Placebo | Outcome | Source |
| Patient Population | 30 patients with CVI | 27 patients with CVI | - | [1][2][3] |
| Treatment Duration | 45 days | 45 days | - | [1][2][3] |
| Primary Outcome | Significant reduction in subjective symptoms (pain, leg heaviness) | Minimal improvement | This compound showed marked superiority in symptom reduction. | [1][2][3] |
| Secondary Outcome | 10% reduction in swelling | No significant change | This compound was effective in reducing edema. | [1][2][3] |
| Adverse Events | 1 case of epigastric pain | No adverse events reported | This compound was generally well-tolerated. | [1][2][3] |
This compound vs. Diosmin
A head-to-head comparison between this compound and Diosmin, another widely prescribed venoactive agent, suggests potential advantages for this compound in terms of symptomatic relief, even at a lower dosage.[4][5]
Table 2: Summary of this compound vs. Diosmin Comparative Clinical Trial Data
| Parameter | This compound | Diosmin | Outcome | Source |
| Patient Population | 10 patients with CVI | 10 patients with CVI | - | [4][5] |
| Treatment Duration | 90 days | 90 days | - | [4][5] |
| Primary Outcome | Superior improvement in subjective symptomatology (heaviness, tenderness, cramps, paresthesia) | Less improvement in subjective symptoms | This compound demonstrated superior clinical efficacy in improving subjective CVI symptoms. | [4][5] |
| Secondary Outcome | Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) | Less pronounced improvement in objective signs | Both treatments showed limited effects on objective measures within the study period. | [4][5] |
| Adverse Events | No significant adverse reactions reported | Not specified | This compound was well-tolerated. | [4] |
Experimental Protocols
The methodologies employed in the key clinical trials cited provide a framework for understanding the evidence base for this compound's efficacy.
Protocol: Double-Blind, Placebo-Controlled Trial of this compound
-
Objective: To assess the effectiveness of this compound in patients with CVI of the lower limbs.[1][2][3]
-
Study Design: A double-blind, randomized, placebo-controlled trial.[1][2][3]
-
Participants: 57 patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness were randomly allocated to two groups.[1][2][3]
-
Intervention:
-
Assessments:
-
Endpoint: The primary endpoint was the clinical improvement in evaluated parameters compared to placebo.[1][2][3]
Protocol: Double-Blind Comparative Trial of this compound vs. Diosmin
-
Objective: To compare the therapeutic efficacy of this compound versus Diosmin in patients with CVI.[4][5]
-
Study Design: A controlled, double-blind clinical trial.[4]
-
Participants: 20 patients with CVI and varicose symptomatology in the lower limbs were randomly assigned to two treatment groups.[4]
-
Intervention:
-
Assessments:
-
Endpoint: The primary endpoint was the comparison of clinical therapeutic efficacy between the two treatments, focusing on both subjective and objective parameters.[4]
Visualizing the Evidence
The following diagrams illustrate the workflow of the clinical validation process and the comparative logic of the treatments.
References
- 1. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Hidrosmina Demonstrates Superior Clinical Efficacy in Venous Insufficiency, Though Direct Bioavailability Comparisons with Parent Compounds Remain Complex
Hidrosmina, also known as O-(beta-hydroxyethyl)-rutosides, has been shown in several studies to be more effective at improving microcirculatory parameters and alleviating the symptoms of CVI than a combination of diosmin and hesperidin.[1][2] A double-blind clinical trial concluded that this compound's therapeutic efficacy was superior to that of diosmin across most evaluated parameters, even when administered at a lower dosage.[3][4]
The assessment of oral bioavailability for these flavonoid compounds is complex. Following oral administration, diosmin is not directly absorbed but is first hydrolyzed by intestinal microflora into its aglycone, diosmetin, which is then absorbed into the systemic circulation.[1][5][6] Similarly, hesperidin is converted to its absorbable aglycone, hesperetin.[2][7][8] The bioavailability of these parent compounds can be influenced by factors such as micronization, which increases the surface area for absorption.[9]
While specific Cmax, Tmax, and AUC values for a direct comparison of this compound with diosmin and hesperidin are not available in a single comprehensive study, data for the individual compounds and their metabolites have been reported in various studies.
Comparative Pharmacokinetic Parameters
The following table summarizes available pharmacokinetic data for the absorbed metabolites of diosmin (diosmetin) and hesperidin (hesperetin), and for a key component of this compound (troxerutin). It is important to note that these values are from different studies and may not be directly comparable due to variations in study design, dosage, and formulation.
| Compound (Metabolite) | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Plasma Concentration) | Elimination Half-life (t½) | Study Population / Notes |
| Diosmin (as Diosmetin) | ~400 ng/mL | 1 hour | 26 - 43 hours | Healthy volunteers[5][6] |
| Micronized Diosmin (as Diosmetin) | 50.3 ± 22.6 ng/mL | 2.2 ± 2.9 hours | Not Reported | Healthy volunteers[9] |
| Hesperidin (as Hesperetin) | 825.78 ± 410.63 ng/mL | 4.0 hours | 3.05 ± 0.91 hours | Healthy volunteers[2][8] |
| This compound (as Troxerutin) | 142 µg/L (142 ng/mL) | 1 to 6 hours | 10 - 25 hours | Following a 900 mg oral dose. Oral absorption is estimated at ~10%.[10] |
Experimental Protocols
The methodologies employed in the pharmacokinetic studies of these flavonoids generally follow a standard approach for determining oral bioavailability.
General Protocol for Oral Bioavailability Assessment of Flavonoids
A typical experimental design involves the oral administration of the flavonoid to healthy human volunteers, followed by the collection of blood samples at predetermined time intervals. The concentration of the flavonoid's active metabolite in the plasma is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[11][12][13][14]
Key Steps:
-
Subject Recruitment: Healthy volunteers are selected based on specific inclusion and exclusion criteria.
-
Dosing: A standardized oral dose of the flavonoid is administered to the subjects after a period of fasting.
-
Blood Sampling: Blood samples are collected at various time points (e.g., pre-dose, and several intervals post-dose) to capture the absorption, distribution, metabolism, and excretion phases.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Sample Preparation: Plasma samples are treated to extract the analyte of interest. This often involves protein precipitation followed by liquid-liquid or solid-phase extraction. For diosmin and hesperidin, an enzymatic hydrolysis step is included to measure the total aglycone concentration.
-
Analytical Quantification: The concentration of the analyte in the prepared samples is determined using a validated HPLC-MS/MS method. This technique offers high sensitivity and specificity for quantifying small molecules in complex biological matrices.[12][13][14]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), which reflects the total drug exposure over time.
Mechanism of Action: Signaling Pathways in Chronic Venous Insufficiency
The therapeutic effects of this compound and its parent compounds in chronic venous insufficiency are attributed to their ability to modulate several key signaling pathways involved in the pathophysiology of the disease. CVI is characterized by venous hypertension, which leads to endothelial dysfunction, inflammation, and subsequent damage to venous walls and valves.
Caption: Signaling pathways in CVI and the therapeutic intervention of this compound.
Caption: General experimental workflow for assessing oral flavonoid bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 4. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-lactancia.org [e-lactancia.org]
- 9. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ftb.com.hr [ftb.com.hr]
- 13. SIMULTANEOUS DETERMINATION OF DIFFERENT FLAVONOIDS IN HUMAN PLASMA BY A SIMPLE HPLC ASSAY | Journal of the Chilean Chemical Society [jcchems.com]
- 14. staff-old.najah.edu [staff-old.najah.edu]
Independent Verification of Hidrosmina's Protective Effects in a Murine Model of Diabetic Nephropathy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protective effects of Hidrosmina in a preclinical model of diabetic nephropathy against other therapeutic alternatives. The information is supported by experimental data from independent studies to aid in research and development decisions.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease. Recent independent research has demonstrated the potential of this compound, a synthetic flavonoid, in mitigating key pathological features of this condition in a murine model. This document summarizes these findings and places them in the context of other established and emerging therapeutic strategies, including SGLT2 inhibitors, GLP-1 receptor agonists, another flavonoid compound (Xanthohumol), and the standard-of-care ACE inhibitors and ARBs. The data presented herein is derived from various independent experimental studies to provide a comprehensive overview for the scientific community.
Comparative Efficacy of Reno-protective Agents in Preclinical Diabetic Nephropathy Models
The following tables summarize the quantitative data from independent studies on the effects of this compound and comparator compounds on key markers of diabetic nephropathy in rodent models.
Table 1: Effects on Renal Function and Injury Markers
| Compound | Animal Model | Dosage | Duration | Change in Albumin-to-Creatinine Ratio (ACR) | Change in Serum Creatinine (SCr) | Change in Blood Urea Nitrogen (BUN) |
| This compound | STZ-induced diabetic ApoE-/- mice | 300 mg/kg/day | 7 weeks | ↓ 47% | Not Reported | Not Reported |
| Dapagliflozin (SGLT2i) | Akita mice (Type 1 DM) | Not Specified | 12 weeks | Significantly ↓ | Not Reported | Not Reported |
| Liraglutide (GLP-1 RA) | HFD + STZ-induced diabetic mice | Not Specified | 14 weeks | Significantly ↓ | Significantly ↓ | Significantly ↓ |
| Xanthohumol | STZ-induced diabetic mice | 25 mg/kg | Not Specified | Significantly ↓ (Urine Protein) | Significantly ↓ | Significantly ↓ |
| Lisinopril (ACEi) | STZ-induced diabetic rats | Not Specified | 1 year | Significantly ↓ | Not Reported | Not Reported |
Table 2: Effects on Pathophysiological Mechanisms
| Compound | Key Mechanism of Action | Effects on Inflammation | Effects on Oxidative Stress |
| This compound | Inhibition of NF-κB and JAK/STAT signaling | ↓ Macrophage & T-cell infiltration, ↓ pro-inflammatory cytokines/chemokines | ↓ Pro-oxidant enzymes, ↑ Antioxidant enzymes |
| Dapagliflozin (SGLT2i) | Inhibition of SGLT2, reduced glomerular hyperfiltration | ↓ Macrophage infiltration | Suppressed high glucose-induced oxidative stress |
| Liraglutide (GLP-1 RA) | GLP-1 receptor agonism, podocyte protection | Inhibited NLRP3-induced inflammation | Not a primary reported mechanism |
| Xanthohumol | Activation of Nrf2 signaling pathway | Not a primary reported mechanism | ↓ ROS production, ↑ SOD and CAT activity |
| Lisinopril (ACEi) | Inhibition of Angiotensin-Converting Enzyme | ↓ Renal MCP-1 expression | Not a primary reported mechanism |
Experimental Protocols
This compound Study Protocol[1][2]
-
Animal Model: Apolipoprotein E deficient (ApoE-/-) mice with streptozotocin (STZ)-induced diabetes. This model combines hyperglycemia and dyslipidemia to accelerate renal injury.
-
Induction of Diabetes: Intraperitoneal injection of STZ.
-
Treatment: Oral administration of this compound at a dose of 300 mg/kg/day for 7 weeks.
-
Key Parameters Measured: Urinary albumin-to-creatinine ratio (ACR), renal histology (macrophage and T-cell infiltration), gene expression of cytokines and chemokines, and markers of oxidative stress and senescence.
-
In Vitro Model: Human tubuloepithelial cells (HK-2) exposed to high glucose or cytokines to assess direct effects on inflammation and oxidative stress gene expression.
Comparator Study Protocols
-
SGLT2 Inhibitors (Dapagliflozin): Utilized Akita mice, a model of Type 1 diabetes.[1] Animals were treated for 12 weeks, and outcomes included urinary albumin excretion, renal macrophage infiltration, and markers of oxidative stress.[1]
-
GLP-1 Receptor Agonists (Liraglutide): A Type 2 diabetes model was established in mice using a high-fat diet combined with STZ induction.[2] The treatment duration was 14 weeks, with a focus on podocyte injury, GLP-1R expression, and NLRP3-mediated inflammation and pyroptosis.[2]
-
Xanthohumol: STZ-induced diabetic mice were used.[3][4] The study assessed the impact of 25 mg/kg Xanthohumol on serum creatinine, blood urea nitrogen, urine protein, and oxidative stress markers through the Nrf2 signaling pathway.[3][4]
-
ACE Inhibitors (Lisinopril): The study was conducted in rats with STZ-induced diabetes.[5] The effects of lisinopril on urinary MCP-1 levels and proteinuria were evaluated over a one-year period.[5]
Signaling Pathways and Mechanisms of Action
The protective effects of this compound and the comparator compounds are mediated by distinct signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's mechanism in diabetic nephropathy.
Caption: Mechanisms of comparator drugs in diabetic nephropathy.
Conclusion
Independent research validates the protective effects of this compound in a preclinical model of diabetic nephropathy, primarily through the attenuation of inflammatory and oxidative stress pathways.[6][7] Its efficacy, as demonstrated by a significant reduction in albuminuria, positions it as a compound of interest for further investigation.[6][7] When compared to other therapeutic agents, this compound's mechanism appears to be centered on anti-inflammatory and antioxidant actions, which is a distinct but complementary approach to the hemodynamic and metabolic benefits offered by SGLT2 inhibitors and GLP-1 receptor agonists.[2][8] The flavonoid Xanthohumol also demonstrates promise through its modulation of the Nrf2 oxidative stress pathway.[4] Established therapies like ACE inhibitors and ARBs continue to be a cornerstone of treatment by targeting the renin-angiotensin system. The data presented in this guide suggests that this compound may offer a valuable therapeutic strategy, potentially as a monotherapy or in combination with existing treatments, for the management of diabetic nephropathy. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of GLP-1 analog liraglutide on podocytes in mice with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of Hidrosmin with Other Venoactive Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hidrosmin, a synthetic bioflavonoid belonging to the gamma-benzopyrene family, has demonstrated efficacy in the management of chronic venous insufficiency (CVI). Its therapeutic effects are primarily attributed to its ability to improve venous tone, reduce capillary permeability and fragility, and enhance lymphatic drainage. While Hidrosmin is effective as a standalone therapy, this guide explores the potential for synergistic effects when combined with other venoactive drugs, offering a comparative analysis based on available experimental data and known mechanisms of action.
Comparative Efficacy of Hidrosmin: Clinical Data
Clinical trials have established the efficacy of Hidrosmin in alleviating the symptoms of CVI. The following tables summarize key quantitative data from comparative studies.
| Table 1: Hidrosmin vs. Placebo in Chronic Venous Insufficiency | ||
| Parameter | Hidrosmin (200 mg, 3 times daily for 45 days) | Placebo |
| Number of Patients | 30 | 27 |
| Reduction in Swelling | 10% reduction | No significant reduction |
| Subjective Symptoms (Pain, Heavy Legs) | Marked reduction | No significant reduction |
| Adverse Events | 1 patient with epigastric pain | Not specified |
| Source: Double-blind, placebo-controlled trial.[1][2][3] |
| Table 2: Hidrosmin vs. Diosmin in Chronic Venous Insufficiency | ||
| Parameter | Hidrosmin | Diosmin |
| Number of Patients | 10 | 10 |
| Clinical Efficacy | Superior in most studied parameters | - |
| Improvement in Subjective Symptoms (heaviness, local tenderness, cramps, paresthesias) | Very superior | - |
| Improvement in Objective Signs (phlebography, skin trophism, edema evolution) | Less pronounced than subjective improvement | - |
| Adverse Reactions | No significant adverse reactions | No significant adverse reactions |
| Source: Controlled double-blind clinical trial.[4][5] |
Experimental Protocols
The clinical efficacy of Hidrosmin has been evaluated through rigorous experimental designs.
Protocol 1: Double-Blind, Placebo-Controlled Trial of Hidrosmin in CVI
-
Objective: To assess the effectiveness of Hidrosmin in patients with chronic venous insufficiency of the lower limbs.
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Participants: 57 patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness.
-
Intervention: Patients were randomly allocated to receive either 200 mg of Hidrosmin (n=30) or a placebo (n=27), administered as one capsule three times daily for 45 days.
-
Outcome Measures:
-
Subjective Symptoms (Pain and Heavy Legs): Assessed using rating scales.
-
Swelling: Assessed by a photographic method.
-
-
Results: The Hidrosmin group showed a significant clinical improvement in all evaluated parameters compared to the placebo group.[1][2][3]
Protocol 2: Double-Blind Comparative Trial of Hidrosmin versus Diosmin in CVI
-
Objective: To compare the therapeutic efficacy of Hidrosmin versus Diosmin in patients with CVI.
-
Study Design: A controlled, double-blind clinical trial.
-
Participants: 20 patients with chronic venous insufficiency with varicose symptomatology.
-
Intervention: Patients were randomly assigned to receive either Hidrosmin (n=10) or Diosmin (n=10). The exact dosages were not specified in the available summary.
-
Assessments: Clinical examinations and various explorations were performed at baseline and on days 15, 30, 60, and 90 of the study. These included physical examination, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses.
-
Results: The clinical therapeutic efficacy of Hidrosmin was found to be superior to Diosmin in most of the studied parameters.[4][5]
Potential for Synergistic Effects: A Mechanistic Approach
While direct clinical trials on the synergistic effects of Hidrosmin with other venoactive drugs are limited, an understanding of their respective mechanisms of action can provide insights into potential additive or synergistic benefits. Venoactive drugs exert their effects through various pathways, including increasing venous tone, decreasing capillary permeability, improving lymphatic circulation, and reducing inflammation.[6][7][8]
Signaling Pathways of Venoactive Drugs
The following diagram illustrates the general signaling pathways targeted by venoactive drugs, which often involve anti-inflammatory and antioxidant mechanisms.
Caption: General signaling pathways in CVI and targets of venoactive drugs.
Proposed Synergistic Combinations
Based on their mechanisms, combining Hidrosmin with other classes of venoactive drugs could offer a multi-targeted approach to managing CVI.
-
Hidrosmin + Micronized Purified Flavonoid Fraction (MPFF): MPFF, containing diosmin and hesperidin, is known to inhibit leukocyte adhesion and migration.[9] Combining this with Hidrosmin's effects on capillary permeability and venous tone could provide a more comprehensive anti-inflammatory and venotonic effect.
-
Hidrosmin + Rutosides: Rutosides have demonstrated anti-inflammatory properties and can improve CVI symptoms.[9] A combination with Hidrosmin could potentially lead to a more potent reduction in edema and inflammation.
-
Hidrosmin + Calcium Dobesilate: Calcium dobesilate is noted for its ability to reduce restlessness in the legs, in addition to its effects on swelling and pain.[10] This could complement Hidrosmin's action on the primary symptoms of CVI, offering a broader spectrum of symptom relief.
Experimental Workflow for Assessing Synergy
To definitively assess the synergistic effects of Hidrosmin in combination with other venoactive drugs, a structured experimental workflow is necessary.
Caption: Proposed workflow for evaluating synergistic effects.
Conclusion
While direct evidence for the synergistic effects of Hidrosmin with other venoactive drugs from dedicated clinical trials is currently lacking, a mechanistic rationale for such combinations is strong. The multi-faceted pathophysiology of chronic venous insufficiency suggests that a multi-targeted therapeutic approach could yield superior clinical outcomes. The provided data on Hidrosmin's individual efficacy serves as a robust foundation for designing future studies to explore these potential synergies. Further preclinical and clinical research, following a structured experimental workflow, is warranted to validate the enhanced therapeutic potential of combination therapies involving Hidrosmin for the management of CVI.
References
- 1. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. The Mechanism and Clinical Evidence of Venoactive Drugs [annphlebology.org]
- 7. The role of venoactive compounds in the treatment of chronic venous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venoactive Drugs | Plastic Surgery Key [plasticsurgerykey.com]
- 9. mdpi.com [mdpi.com]
- 10. annphlebology.org [annphlebology.org]
Safety Operating Guide
Proper Disposal of Hidrosmina: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of hidrosmina in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. The information herein is intended to supplement, not replace, institutional and regulatory waste management protocols.
Waste Classification and Handling
This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1][2][3][4][5] However, in the absence of comprehensive data on its environmental fate and ecotoxicity, and following the precautionary principle, it is recommended that all this compound waste, including pure compounds, solutions, and contaminated materials, be managed as hazardous chemical waste.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Containment: Use secondary containment for all liquid this compound waste to prevent spills.
Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound waste from research laboratories.
Step 1: Waste Segregation
-
Collect all this compound-containing waste separately from other waste streams. This includes:
-
Unused or expired solid this compound.
-
Aqueous and solvent solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect in a compatible, sealed, and properly labeled hazardous waste container.
-
Do not mix with incompatible chemicals.
-
The label should clearly state "Hazardous Waste," "this compound," the solvent system (e.g., water, ethanol), and the estimated concentration.
-
-
Contaminated Sharps:
-
Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for chemical waste.[7]
-
Step 3: Storage
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Segregate this compound waste from incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Data Presentation: Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound. This information is crucial for proper handling and storage.
| Property | Value |
| Chemical Formula | C₃₀H₃₈O₁₆ |
| Molecular Weight | 654.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Storage Temperature | Store in a cool, dry, well-ventilated area |
Source: PubChem
Experimental Protocol: Chemical Inactivation of Flavonoids (General Procedure)
Objective: To degrade the flavonoid structure, potentially reducing its biological activity.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate
-
pH indicator strips
-
Appropriate PPE
Procedure:
-
In a chemical fume hood, dilute the this compound waste solution with water if it is highly concentrated.
-
Slowly add a sodium hypochlorite solution to the this compound solution while stirring. The amount to be added should be determined on a small scale first to control the reaction.
-
Allow the reaction to proceed for at least one hour to ensure the oxidation of the flavonoid structure.
-
Neutralize any excess sodium hypochlorite by adding a solution of sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
Check the pH of the final solution and neutralize it to a pH between 6 and 8 using a suitable acid or base.
-
The resulting solution should be collected as hazardous waste and disposed of through the institutional EHS office.
Note: This is a general guideline and should be optimized and validated for the specific waste stream.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. phmsa.dot.gov [phmsa.dot.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Hidrosmina
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Hidrosmina, a synthetic bioflavonoid used in the treatment of chronic venous insufficiency. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting Solid Compound | Double nitrile gloves | Safety glasses with side shields | N95 or higher respirator (if not in a ventilated enclosure) | Disposable lab coat with tight cuffs |
| Preparing Solutions | Nitrile gloves | Chemical splash goggles | Not generally required (if handled in a fume hood) | Lab coat |
| Handling Solutions | Nitrile gloves | Safety glasses | Not generally required | Lab coat |
| Spill Cleanup | Heavy-duty nitrile gloves | Chemical splash goggles and face shield | N95 or higher respirator | Disposable gown or coveralls |
| Waste Disposal | Nitrile gloves | Safety glasses | Not generally required | Lab coat |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe working environment.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
-
Avoid contact with skin and eyes. In case of contact, take the following first aid measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Wear suitable protective clothing, including gloves and eye protection.
-
Use non-sparking tools to prevent electrostatic discharge.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Protect from light and moisture.
Disposal Plan
The disposal of this compound and its impurities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[1]
Disposal Procedure:
-
Segregation: Collect all this compound waste, including contaminated lab supplies, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.
Visualizing Key Processes
To further enhance safety and understanding, the following diagrams illustrate the proposed mechanism of action of this compound and a standard workflow for handling chemical spills.
Caption: Proposed mechanism of action for this compound in improving venous tone.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
